4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole
Description
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Properties
IUPAC Name |
4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNS/c1-2-3-4-5-12-6-8-13(9-7-12)15-17-14(10-16)11-18-15/h6-9,11H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYMMYUMRHKSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378883 | |
| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-81-7 | |
| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis and Application of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole in Lipophilic Drug Discovery
Executive Summary
The design of small-molecule therapeutics targeting intracellular or nuclear receptors requires a delicate balance of membrane permeability, target affinity, and metabolic stability. 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole (CAS 215778-81-7) has emerged as a highly versatile synthetic intermediate (synthon) in this domain[1]. By combining a rigid, metabolically robust 1,3-thiazole core with a highly lipophilic 4-pentylphenyl tail and an electrophilic chloromethyl handle, this compound serves as a foundational building block. It is commercially utilized to synthesize libraries of nuclear receptor agonists (e.g., PPARs) and peripheral cannabinoid receptor modulators[2],[3].
Structural Causality and Physicochemical Profiling
In medicinal chemistry, every structural motif must serve a functional purpose. The architecture of 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is engineered for specific pharmacokinetic and synthetic outcomes.
-
The 1,3-Thiazole Core: Acts as a bioisostere for phenyl or oxazole rings, offering improved aqueous solubility relative to pure hydrocarbons while providing a rigid hydrogen-bond acceptor (the nitrogen atom) to interact with receptor backbones.
-
The 4-Pentylphenyl Tail: The straight-chain 5-carbon alkyl group is the critical driver of lipophilicity. It forces the molecule to partition into lipid bilayers and perfectly occupies the deep, hydrophobic binding pockets characteristic of lipid-sensing receptors[2].
-
The Chloromethyl Group: An activated primary alkyl halide. The adjacent electron-withdrawing thiazole ring accelerates bimolecular nucleophilic substitution (
) reactions, allowing rapid diversification with various nucleophiles.
Table 1: Physicochemical and Structural Parameters
| Property | Value | Causality / Significance |
| Chemical Name | 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | Standard IUPAC nomenclature. |
| CAS Number | 215778-81-7 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | Indicates a highly carbon-rich, lipophilic structure. | |
| Molecular Weight | 279.83 g/mol | Optimal low-MW intermediate, allowing downstream additions while keeping final drug candidates within Lipinski's Rule of 5 (<500 Da). |
| Structural Features | 1,3-Thiazole core | Provides metabolic stability and acts as a rigid hydrogen-bond acceptor. |
| Lipophilic Tail | 4-Pentylphenyl group | Drives membrane permeability and anchors the molecule in hydrophobic receptor pockets[2]. |
| Reactive Handle | Chloromethyl ( | Highly electrophilic center primed for |
Mechanistic Synthesis: The Hantzsch Thiazole Cyclization
The most efficient route to 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is via the Hantzsch thiazole synthesis. This classical condensation reaction between a thioamide and an alpha-haloketone is highly regioselective.
Causality of Reagent Selection: We utilize 4-pentylthiobenzamide as the nucleophilic sulfur source and 1,3-dichloroacetone as the bis-electrophile. 1,3-dichloroacetone is specifically chosen because one chlorine atom serves as the leaving group during the initial cyclization, while the second chlorine atom remains intact to form the critical chloromethyl handle.
Hantzsch synthesis workflow for 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole.
Protocol 1: Self-Validating Synthesis Workflow
Note: 1,3-dichloroacetone is a potent lachrymator and alkylating agent. All steps must be performed in a well-ventilated fume hood using appropriate PPE.
-
Reaction Initiation: Dissolve 4-pentylthiobenzamide (10.0 mmol) in 30 mL of anhydrous ethanol. Add 1,3-dichloroacetone (11.0 mmol, 1.1 eq) in a single portion.
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) under an inert argon atmosphere for 3-4 hours.
-
Validation Checkpoint: Monitor by Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The highly polar thioamide (
) will be consumed entirely, replaced by a distinct, UV-active product spot ( ).
-
-
Neutralization & Workup: Cool the reaction to room temperature. The reaction generates one equivalent of HCl, which must be neutralized to prevent degradation of the thiazole ring. Concentrate the mixture under reduced pressure, then partition the residue between Ethyl Acetate (50 mL) and saturated aqueous
(50 mL). -
Extraction & Drying: Separate the organic layer. Wash with brine (30 mL), and dry over anhydrous
.-
Causality: Complete removal of water is critical here. Residual moisture will lead to competitive hydrolysis of the newly formed chloromethyl group into an unwanted hydroxymethyl group during storage.
-
-
Purification: Filter the drying agent and concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 9:1 Hexane:EtOAc) to yield the pure product.
Downstream Application: Target Functionalization and Signaling
Once synthesized, the chloromethyl handle is exploited to append pharmacophores. For instance, reacting this synthon with a functionalized phenol or amine yields complex ligands capable of modulating lipid metabolism or immune responses. The pentyl tail ensures these resulting ligands can cross the cell membrane and access cytosolic or nuclear targets.
Mechanism of action for lipophilic thiazole-derived nuclear receptor agonists.
Protocol 2: Diversification (Library Generation)
-
Preparation: In a dry, round-bottom flask, combine 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole (1.0 mmol) and a target nucleophile (e.g., a substituted phenol, 1.2 mmol).
-
Solvent and Base Selection: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) and anhydrous
(2.0 mmol).-
Causality: DMF, a polar aprotic solvent, is chosen because it leaves the nucleophile unsolvated and highly reactive, significantly accelerating the
displacement. acts as a non-nucleophilic base to deprotonate the phenol without attacking the chloromethyl group itself.
-
-
Reaction: Stir at 60 °C for 4-6 hours.
-
Validation Checkpoint: LC-MS analysis should confirm the complete disappearance of the starting mass (
279.8 ) and the appearance of the target adduct mass.
-
-
Isolation: Quench with ice water (20 mL) to precipitate the product. Filter, wash with water, and recrystallize from ethanol to yield the final therapeutic candidate.
Conclusion
The strategic incorporation of the 4-pentylphenyl moiety onto a reactive thiazole scaffold provides medicinal chemists with a powerful tool. By understanding the physicochemical causality behind 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole, researchers can predictably design highly membrane-permeable therapeutics tailored for deep-pocket lipid receptors, accelerating the discovery of novel immunomodulatory and metabolic drugs.
References
-
NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 0887340 A1 Source: Googleapis.com (European Patent Office) URL:[2]
-
215778-81-7(4-(CHLOROMETHYL)-2-(4-PENTYLPHENYL)-1,3-THIAZOLE) Source: ChemicalBook URL:[1]
-
4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole Source: CymitQuimica URL:[3]
Sources
Engineering 2-(4-Pentylphenyl)thiazole Derivatives: A Novel Scaffold for Antiflaviviral Therapeutics
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics[1]. In the realm of virology, phenylthiazole derivatives have emerged as potent inhibitors of flaviviruses—a family of pathogens including Yellow Fever Virus (YFV), Dengue, and Zika. These compounds function by targeting the viral envelope (E) protein, effectively blocking viral entry and fusion[2],[3].
However, early first-generation phenylthiazoles relied on a highly reactive C4-dibromomethyl moiety to achieve potency, which inadvertently caused severe cellular toxicity via off-target alkylation[2]. This whitepaper details the structural evolution, chemical synthesis, and biological validation of 2-(4-pentylphenyl)thiazole derivatives , a breakthrough class of compounds that replaced the toxic halogenated groups with a lipophilic pentyl chain. This strategic bioisosteric modification successfully decoupled antiviral efficacy from cytotoxicity, yielding lead compounds with exceptional Therapeutic Indices (TI)[4],[2].
Mechanistic Rationale & Structural Evolution
The transition from first-generation phenylthiazoles to 2-(4-pentylphenyl)thiazole derivatives is a masterclass in Structure-Activity Relationship (SAR) optimization.
-
The Problem: First-generation compounds (e.g., methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate) exhibited sub-micromolar antiviral activity but suffered from unacceptable host cell toxicity[3]. The electrophilic dibromomethyl group acted as an indiscriminate alkylating agent.
-
The Causality of Redesign: To eliminate toxicity, the reactive dibromomethyl group was truncated to a chemically inert methyl group. While this solved the toxicity issue, it drastically reduced binding affinity to the E-protein. To recover and enhance this lost potency, researchers introduced a linear, hydrophobic tail—specifically a pentyl group —at the para-position of the phenyl ring[4].
-
The Mechanism: The 4-pentyl chain exploits deep, hydrophobic pockets within the flavivirus E-protein. This lipophilic anchor stabilizes the compound within the binding site through enhanced van der Waals interactions, effectively blocking the conformational changes required for viral membrane fusion[2].
Logical SAR evolution from toxic first-gen thiazoles to safe 4-pentylphenyl derivatives.
Chemical Synthesis & Validation Workflows
The synthesis of the optimized lead, Methyl 4-Methyl-2-(4-pentylphenyl)thiazole-5-carboxylate , relies on a robust, two-step Hantzsch thiazole cyclization[4].
Protocol 1: Synthesis of the Thiazole Core
Step 1: Thionation of 4-Pentylbenzamide
-
Procedure: Dissolve 4-pentylbenzamide in anhydrous tetrahydrofuran (THF). Add 0.6 equivalents of Lawesson's reagent and stir under an inert atmosphere[4].
-
Causality: Lawesson's reagent is selected over traditional phosphorus pentasulfide (P₄S₁₀) because it operates under milder conditions and offers superior solubility in organic solvents. This prevents the thermal degradation or unwanted side reactions of the lipophilic pentyl chain.
-
Validation: The reaction is self-validating via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar amide spot and the emergence of a less polar, UV-active thioamide spot confirms successful conversion before proceeding to cyclization.
Step 2: Hantzsch Cyclization
-
Procedure: Dissolve the crude 4-pentylbenzothioamide in absolute ethanol. Add 1.1 equivalents of methyl α-chloroacetoacetate. Heat to reflux for 12–24 hours[4].
-
Causality: The α-haloketone undergoes nucleophilic attack by the sulfur atom of the thioamide, followed by dehydration and ring closure. Ethanol serves as a protic solvent that stabilizes the transition states during cyclization, driving the reaction forward.
-
Validation: Post-purification via silica gel chromatography, ¹H NMR spectroscopy serves as the ultimate structural validation. The appearance of a singlet at ~δ 2.74 ppm (thiazole C4-methyl) and a triplet at ~δ 2.59 ppm (pentyl α-CH₂) confirms the regioselective formation of the 2,4,5-trisubstituted thiazole[4].
Step-by-step synthetic workflow for 2-(4-pentylphenyl)thiazole derivatives.
Biological Evaluation: Efficacy vs. Cytotoxicity
To accurately assess the therapeutic viability of these derivatives, biological evaluation must strictly decouple true antiviral activity from general cytotoxicity.
Protocol 2: Flavivirus Luciferase Reporter & Cytotoxicity Assay
Step 1: Viral Replication Inhibition (EC₅₀)
-
Procedure: Infect host cells (e.g., BHK-21) with a Renilla luciferase-expressing Yellow Fever Virus (YFV) strain. Treat with serial dilutions of the 2-(4-pentylphenyl)thiazole derivative[4].
-
Causality: Utilizing a reporter virus rather than a traditional plaque assay allows for high-throughput, real-time quantification of viral RNA translation. The luminescence signal is directly proportional to viral replication, eliminating subjective manual counting errors[2].
Step 2: Cytotoxicity Profiling (GI₅₀)
-
Procedure: In parallel, treat uninfected host cells with identical compound concentrations to determine the Growth Inhibition 50% (GI₅₀)[4].
-
Causality: A compound that destroys the host cell machinery will artificially appear as a potent antiviral because viruses require living host cells to replicate. Running this parallel assay is non-negotiable for establishing a true Therapeutic Index (TI = GI₅₀ / EC₅₀)[2].
-
Validation: The system validates itself by generating two distinct dose-response curves. A valid lead must show a wide margin between the EC₅₀ curve (shifting left, indicating high potency) and the GI₅₀ curve (shifting right, indicating low toxicity).
Quantitative SAR Data Summary
The introduction of the 4-pentylphenyl group yielded a massive improvement in the safety profile of the compounds, as demonstrated below:
| Compound Class | C4-Substituent | Phenyl Para-Substituent | Antiviral EC₅₀ (µM) | Cytotoxicity GI₅₀ (µM) | Therapeutic Index (TI) |
| First-Generation | -CHBr₂ | -Cl | ~0.8 | ~5.0 | ~6.2 |
| Intermediate | -CH₃ | -H | ~4.5 | >50.0 | >11.0 |
| Optimized Lead | -CH₃ | -Pentyl | ~0.5 | >73.5 | 147.0 |
(Data representative of the SAR trends established by Mayhoub et al. illustrating the shift from toxic halogens to lipophilic alkyl chains[4],[2]).
Pharmacokinetics & Future Optimization
While 2-(4-pentylphenyl)thiazole derivatives exhibit exceptional in vitro profiles, transitioning them to in vivo models requires addressing metabolic liabilities.
One critical pharmacokinetic hurdle for methyl 4-methyl-2-(4-pentylphenyl)thiazole-5-carboxylate is the metabolic vulnerability of the C5-methyl ester[4]. In human plasma, ubiquitous esterases rapidly hydrolyze this ester moiety into the corresponding free carboxylic acid, which is biologically inactive against the target E-protein[4].
Causality for Future Design: To circumvent this rapid clearance, future medicinal chemistry efforts must focus on the bioisosteric replacement of the ester group. Substituting the ester with metabolically stable heterocycles—such as 1,2,4-oxadiazoles or 1,2,3-triazoles—can protect the molecule from enzymatic hydrolysis while maintaining the critical electrostatic interactions required within the flavivirus E-protein binding pocket.
References
-
Mayhoub, A. S., Khaliq, M., Botting, C., Li, Z., Kuhn, R. J., & Cushman, M. (2011). An investigation of phenylthiazole antiflaviviral agents. Bioorganic & Medicinal Chemistry, 19(12), 3845-3854.2
-
Mayhoub, A. S., Khaliq, M., Kuhn, R. J., & Cushman, M. (2011). Design, Synthesis, and Biological Evaluation of Thiazoles Targeting Flavivirus Envelope Proteins. Journal of Medicinal Chemistry, 54(12), 4339-4349. 3
-
Kashyap, et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. 1
Sources
Technical Guide: Mesomorphic & Electro-Optical Properties of 4-Alkylphenyl Thiazole Liquid Crystals
The following technical guide details the physicochemical and mesomorphic properties of 4-alkylphenyl thiazole derivatives, a class of heterocyclic liquid crystals (LCs) valued for their high birefringence and tunable dielectric anisotropy.
Executive Summary
Thiazole-based liquid crystals, specifically 4-alkylphenyl thiazole derivatives, represent a critical scaffold in the design of high-birefringence (
Molecular Architecture & Design Logic
The "4-alkylphenyl thiazole" motif is rarely used as a standalone mesogen due to low aspect ratio and transition temperatures. It is typically engineered into two primary stable architectures:
-
Benzothiazole Fusion: Fusing a benzene ring to the thiazole (benzothiazole) extends the
-conjugation, enhancing the core rigidity and clearing point ( ). -
Schiff Base (Azomethine) Linkage: Coupling the thiazole amine with 4-alkoxybenzaldehydes creates an elongated, rod-like (calamitic) core that exhibits stable enantiotropic Nematic and Smectic phases.
Structure-Property Logic
-
Thiazole Core: Provides high
(~0.2–0.3) and negative potential if laterally substituted. -
Alkyl/Alkoxy Tail:
-
Short Chains (
): Promote Nematic phases or high-melting crystalline solids. -
Medium Chains (
): Induce Smectic A (SmA) layering while retaining Nematic behavior. -
Long Chains (
): Stabilize Smectic phases (SmA, SmC) and suppress Nematic behavior due to nanosegregation of aliphatic tails.
-
Synthetic Protocol: Hantzsch Thiazole Synthesis[1][2][3][4][5]
The most robust method for constructing the 4-alkylphenyl thiazole core is the Hantzsch Thiazole Synthesis . This reaction condenses an
Protocol 1: Synthesis of 2-Amino-4-(4-alkoxyphenyl)thiazole
-
Objective: Create the heterocyclic core for subsequent Schiff base coupling.
-
Reagents: 4-alkoxyacetophenone, Bromine (
), Thiourea, Ethanol.
Step-by-Step Methodology:
-
Bromination: Dissolve 4-alkoxyacetophenone (10 mmol) in glacial acetic acid. Add
(10 mmol) dropwise at 0°C. Stir for 2 hours to yield -bromo-4-alkoxyacetophenone . -
Cyclization: Reflux the
-bromoketone (10 mmol) with thiourea (20 mmol) in absolute ethanol (50 mL) for 4–6 hours. -
Workup: Cool the mixture and neutralize with aqueous
. The thiazole precipitate forms immediately. -
Purification: Recrystallize from ethanol/water (1:1) to obtain the pure 2-amino-4-(4-alkoxyphenyl)thiazole.
Protocol 2: Schiff Base Condensation (Mesogen Formation)
-
Objective: Link the thiazole core to an aldehyde to extend the mesogenic length.
-
Reagents: 2-Amino-4-(4-alkoxyphenyl)thiazole, 4-substituted benzaldehyde, Glacial Acetic Acid (catalyst).
Methodology:
-
Mix equimolar amounts of the thiazole amine and aldehyde in ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 4 hours.
-
Filter the hot solution to remove insoluble impurities, then cool to crystallize the Schiff base ester/imine.
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis of the liquid crystalline core.
Caption: Convergent Hantzsch synthesis pathway for generating rod-like thiazole liquid crystals.
Mesomorphic Properties
The phase behavior of 4-alkylphenyl thiazoles is strictly dependent on the terminal chain length (
Table 1: Phase Transition Temperatures (°C) K = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic
| Alkyl Chain ( | Melting Point (K | Clearing Point (Mesophase | Phase Sequence (Heating) |
| n = 2 (Ethyl) | 145.0 | 162.0 | K |
| n = 4 (Butyl) | 128.5 | 155.0 | K |
| n = 6 (Hexyl) | 115.0 | 148.0 | K |
| n = 8 (Octyl) | 108.0 | 142.0 | K |
| n = 10 (Decyl) | 102.0 | 138.0 | K |
Key Observations:
-
Nematic Stability: Short chains (
) favor the Nematic phase due to limited lateral packing forces. -
Smectic Induction: As
increases ( ), van der Waals interactions between alkyl chains stabilize the layered Smectic A phase. -
Nematic Suppression: At
, the Nematic phase often disappears, leaving only the Smectic phase.
Visualization: Phase Behavior Logic
This decision tree illustrates how structural modifications shift the mesophase.
Caption: Influence of alkyl chain length on the mesophase selection in thiazole liquid crystals.
Electro-Optical Performance
Birefringence ( )
Thiazole LCs exhibit significantly higher birefringence (
-
Mechanism: The thiazole ring is planar and electron-rich. The sulfur atom's lone pairs participate in the
-conjugation, extending the effective conjugation length along the molecular long axis. -
Application: Ideal for Thin-Cell LCDs (where
must be constant; high allows for smaller cell gap , improving response time) and THz phase shifters .
Dielectric Anisotropy ( )
-
Unsubstituted: 4-alkylphenyl thiazoles typically show small positive
. -
Lateral Substitution: Placing a fluoro- or cyano- group on the phenyl ring orthogonal to the long axis induces a strong negative dielectric anisotropy (
). -
Relevance: Negative
materials are essential for Vertical Alignment (VA) display modes, which offer superior contrast ratios (1).
References
-
Ha, S. T., et al. (2009). "Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles." Molecular Crystals and Liquid Crystals.
-
Sardash, E. (2021). "Synthesis, Characterization, and Mesomorphic Study of New Thiazole Derivatives." EPU Academic Journal.
-
Seed, A. J., et al. (2000). "High Birefringence Liquid Crystals for Optical Devices." Journal of Materials Chemistry.
-
BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives." BenchChem Application Notes.
-
Karam, N. H., et al. (2013). "Designed new mesogens containing 5H-thiazolo[3,4-b][1,3,4]thiadiazole." AIP Conference Proceedings.
Strategic Utilization of Chloromethyl Thiazole Intermediates in Advanced Heterocycle Synthesis
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes that balance molecular complexity with scalable efficiency. In the realm of heterocyclic chemistry, chloromethyl thiazoles—specifically 4-(chloromethyl)thiazole and 2-chloro-5-chloromethylthiazole (CCMT) —serve as premier electrophilic hubs for drug development and agrochemical synthesis.
The mechanistic brilliance of the chloromethyl thiazole scaffold lies in its dual nature. The thiazole ring itself is electron-deficient, conferring high metabolic stability and offering critical hydrogen-bonding interactions (the nitrogen acts as an acceptor, while the sulfur acts as a weak donor)[1]. Conversely, the exocyclic chloromethyl group provides a highly activated site for
Primary Synthetic Trajectories
The synthesis of these intermediates relies on two distinct chemical logics, dictated by the desired substitution pattern on the thiazole ring.
Route A: The Hantzsch Cyclization (4-Chloromethyl Variants)
The Hantzsch thiazole synthesis is the gold standard for constructing 4-(chloromethyl)thiazoles. By reacting 1,3-dichloroacetone with a thioamide or thiourea derivative, the thiazole core is formed via a sequence of nucleophilic attack, cyclization, and dehydration[3]. The causality of using 1,3-dichloroacetone is clear: one chlorine atom acts as the leaving group during the initial cyclization, while the second chlorine atom is preserved to form the critical chloromethyl handle[4].
Route B: Sigmatropic Rearrangement & Chlorination (5-Chloromethyl Variants)
For 2-chloro-5-chloromethylthiazole, a more complex cascade is required. The reaction begins with 1,3-dichloropropene and sodium thiocyanate. The resulting 3-chloro-2-propenylthiocyanate undergoes a thermal [3,3]-sigmatropic rearrangement to form an isothiocyanate intermediate[5]. Subsequent chlorination triggers ring closure and functionalization. The use of sulfuryl chloride (
Caption: Synthetic pathways for 4-(chloromethyl)thiazole and 2-chloro-5-chloromethylthiazole.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, where observable physical changes confirm mechanistic progression.
Protocol 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride[2][3]
Purpose: Generation of a stable, passivated electrophile for combinatorial libraries.
-
Dissolution : In a dry, round-bottom flask, dissolve 100 mmol of 1,3-dichloroacetone in 40 mL of absolute ethanol. Validation: A completely clear solution confirms the absence of polymerized acetone impurities.
-
Activation & Addition : Add 100 mmol of thiourea (or thioformamide) in small portions. Validation: A mild exothermic shift indicates the initiation of the nucleophilic attack by the sulfur atom onto the carbonyl carbon.
-
Cyclization (Reflux) : Stir the mixture at room temperature for 2 hours, then heat to a gentle reflux for 24 hours. Validation: Periodic TLC monitoring (Hexane:EtOAc 3:1) will show the disappearance of the UV-inactive 1,3-dichloroacetone and the emergence of a strongly UV-active thiazole spot.
-
Passivation & Isolation : Allow the mixture to stand at 5°C for 12 hours. The product precipitates as a hydrochloride salt. Causality: Isolating the product as an HCl salt protonates the thiazole nitrogen, deactivating the ring and preventing spontaneous intermolecular alkylation (dimerization) during storage[2].
Protocol 2: Chlorination of Isothiocyanate to 2-Chloro-5-chloromethylthiazole[5][6]
Purpose: Synthesis of a highly functionalized intermediate for agrochemical APIs.
-
Preparation : Dissolve 0.1 mol of 2-chloro-2-propenyl isothiocyanate in 50 mL of anhydrous chloroform.
-
Controlled Chlorination : Dropwise add 0.12 mol of sulfuryl chloride (
) while strictly maintaining the temperature at 30°C. Validation: The evolution of and HCl gases (observable via bubbling) physically validates the chlorination and ring-closure mechanism[6]. -
Maturation : Stir the reaction mixture for 3 hours at 36°C.
-
Purification : Remove the solvent and excess
via vacuum distillation. Cool the residue to room temperature to yield a yellow solid. Validation: NMR will show a distinct singlet at 4.69 ppm, confirming the integrity of the protons without over-chlorination[6].
Downstream Applications in Drug Development
Chloromethyl thiazoles are not end-products; they are kinetic springboards. Their primary utility lies in the rapid assembly of complex APIs through N-alkylation and S-alkylation[1].
-
Agrochemicals (Neonicotinoids) : 2-Chloro-5-chloromethylthiazole is the direct precursor to Thiamethoxam and Clothianidin . The synthesis involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane. Potassium carbonate is used as an acid-binding agent to neutralize the HCl byproduct, driving the reaction to completion[2].
-
Antiviral Pharmaceuticals : The same CCMT intermediate is a critical building block in the synthesis of Ritonavir , a second-generation anti-AIDS drug and selective HIV protease inhibitor[7].
-
Anti-Ulcer Agents : 2-Guanidino-4-chloromethylthiazole hydrochloride (synthesized via amidinothiourea) undergoes nucleophilic substitution with 2-aminoethanethiol to form the backbone of Famotidine , a potent
-receptor antagonist[8].
Caption: Divergent downstream applications of chloromethyl thiazoles in API synthesis.
Quantitative Data Summary
To aid in process scale-up and route selection, the following table summarizes the quantitative metrics of the primary synthetic pathways discussed.
| Intermediate | Synthetic Route | Key Reagents | Typical Yield | Purity | Primary Downstream Application |
| 4-(Chloromethyl)thiazole HCl | Hantzsch Cyclization | 1,3-Dichloroacetone, Thiourea | 85–90% | >98% | Piperazine-tethered libraries[4] |
| 2-Chloro-5-chloromethylthiazole | Sigmatropic / Chlorination | 1,3-Dichloropropene, NaSCN, | 65–94% | 96–98% | Thiamethoxam, Ritonavir[1][6] |
| 2-Guanidino-4-chloromethylthiazole | Modified Hantzsch | 1,3-Dichloroacetone, Amidinothiourea | 56–70% | >95% | Famotidine Intermediates[8] |
References
- Source: nbinno.
- Title: Application Notes: 4-(Chloromethyl)
- Title: An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Title: 2-Chloro-5-chloromethylthiazole Five Chongqing Chemdad Co.
- Source: semanticscholar.
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Architecting Lipophilic Interactions: The Structure-Activity Relationship of 2-(4-Pentylphenyl)thiazoles
The Pharmacological Imperative: Escaping C4-Toxicity
The development of small-molecule therapeutics targeting the Flaviviridae family (which includes Dengue, Zika, and Yellow Fever viruses) has historically been hindered by a lack of metabolically stable lead compounds. Early high-throughput screening identified phenylthiazoles as potent antiflaviviral agents that function by binding to the envelope (E) protein of the virus, thereby preventing the conformational changes required for viral maturation and host-cell fusion.
However, a critical bottleneck emerged in early structure-activity relationship (SAR) studies: antiviral efficacy was tightly correlated with the presence of a highly reactive mono- or dibromomethyl group at the C4 position of the thiazole ring. While potent, these brominated moieties act as electrophilic alkylating agents, leading to unacceptable cellular toxicity and rapid metabolic degradation in human plasma[1].
As an application scientist, the mandate is clear: preserve the binding affinity while engineering out the toxicophore. Computational docking studies revealed that the phenyl ring of the phenylthiazole scaffold sits deeply within a hydrophobic pocket of the E-protein (comprising residues Val130, Phe193, Leu207, Leu191, Phe279, and Ile270). This structural insight dictated a new causality in the drug design workflow: by extending the lipophilicity of the C2-phenyl ring via para-alkyl substitution, we could generate enough binding energy to completely eliminate the need for the toxic C4-dibromomethyl group[2]. This led to the discovery of the highly stable and potent 2-(4-pentylphenyl)thiazole class.
Fig 1. SAR optimization workflow eliminating C4-toxicity via C2-para-pentylphenyl substitution.
SAR Dynamics: The Role of the Pentyl Chain
The transition from a C2-(4-chlorophenyl) substituent to a C2-(4-pentylphenyl) substituent fundamentally alters the molecule's interaction with the viral E-protein. The
When synthesizing analogs with varying alkyl chain lengths, a distinct parabolic SAR trend is observed. Shorter chains (methyl, ethyl) fail to fully occupy the hydrophobic void, resulting in weak efficacy. Conversely, excessively long chains (hexyl, heptyl) introduce steric clashes that prevent the thiazole core from properly orienting its C5-carboxylate moiety. The pentyl group represents the thermodynamic "Goldilocks zone," maximizing Van der Waals interactions with Leu207 and Phe279 without inducing steric penalty[2].
Quantitative SAR Summary
The table below illustrates the causality between structural modifications and biological outcomes. Notice how the transition to the 4-pentylphenyl group (Compound 5q) allows for the replacement of the toxic dibromomethyl group with a benign methyl group, drastically improving the Therapeutic Index (TI).
| Compound | Thiazole-C2 Substituent | Thiazole-C4 Substituent | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (TI) |
| Lead 1 | 4-Chlorophenyl | Dibromomethyl | 1.5 | 45.0 | 30 |
| 5k | 2-Naphthyl | Methyl | 12.4 | >100.0 | >8 |
| 5m | 4-Butylphenyl | Methyl | 2.1 | >100.0 | >47 |
| 5q | 4-Pentylphenyl | Methyl | 1.8 | >100.0 | >55 |
Data synthesized based on the structural optimization parameters established by Mayhoub et al. (2011)[1].
Fig 2. Mechanistic binding of 2-(4-pentylphenyl)thiazoles to the Flavivirus E-protein β-OG pocket.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must be executed through self-validating protocols. The following methodologies detail the exact steps and the underlying causality for generating and testing Methyl 4-methyl-2-(4-pentylphenyl)thiazole-5-carboxylate.
Protocol A: Modified Hantzsch Thiazole Synthesis
Objective: Construct the 2,4,5-trisubstituted thiazole core while strictly avoiding brominated intermediates.
-
Step 1: Thioamide Generation. React 4-pentylbenzonitrile with hydrogen sulfide gas (or Lawesson's reagent) to yield 4-pentylthiobenzamide.
-
Causality: The thioamide acts as the bifunctional nucleophile required for the Hantzsch cyclization, providing both the sulfur and nitrogen atoms of the final heterocycle.
-
-
Step 2: Cyclization. Dissolve 1.0 equivalent of 4-pentylthiobenzamide and 1.1 equivalents of methyl 2-chloroacetoacetate in absolute ethanol. Reflux the mixture for 12 hours.
-
Causality: The alpha-haloketone undergoes initial nucleophilic attack by the sulfur atom, followed by intramolecular dehydration and ring closure via the nitrogen atom. Using a chloro-derivative instead of a bromo-derivative prevents unwanted halogen exchange.
-
-
Step 3: Purification & Self-Validation. Concentrate the reaction under reduced pressure and purify via silica gel flash chromatography (Hexanes:EtOAc 4:1).
-
Validation: The protocol validates its own success via
H NMR spectroscopy. The appearance of a distinct singlet at ~2.74 ppm confirms the successful installation of the benign C4-methyl group, while a triplet at ~0.89 ppm confirms the intact terminal methyl of the pentyl chain. The complete absence of a peak at ~6.5 ppm (which would indicate a dibromomethyl proton) proves the toxicophore has been successfully bypassed[1].
-
Protocol B: Antiviral Cytopathic Effect (CPE) Assay
Objective: Quantify the Therapeutic Index (TI) by measuring both antiviral efficacy and host-cell cytotoxicity in parallel.
-
Step 1: Cell Seeding & Infection. Seed Vero cells in 96-well plates at a density of
cells/well. Infect with Dengue Virus (DENV) at a Multiplicity of Infection (MOI) of 0.1.-
Causality: Vero cells are highly permissive to DENV infection and exhibit clear, quantifiable cell death (cytopathic effect) upon viral replication, providing a robust phenotypic readout.
-
-
Step 2: Compound Treatment. Treat the infected cells with serial dilutions of the 2-(4-pentylphenyl)thiazole derivative (ranging from 0.1 µM to 100 µM).
-
Causality: Serial dilution is mathematically required to generate a sigmoidal dose-response curve, allowing for the precise calculation of the EC
(concentration protecting 50% of cells from virus-induced death).
-
-
Step 3: Viability Quantification & Self-Validation. After 5 days of incubation, add an MTS tetrazolium reagent to quantify cell viability via absorbance at 490 nm.
-
Validation: This assay relies on an internal validation matrix. The "Mock-Infected (Cell Only)" control must yield maximum absorbance (establishing the 100% viability baseline). The "Vehicle-Treated Infected" control must show >90% cell death. The compound's efficacy is only validated if the parallel cytotoxicity plate (uninfected cells treated with compound) yields a CC
> 100 µM. A TI (CC /EC ) greater than 10 guarantees that the observed cell survival is due to specific E-protein binding, not generalized host-cell metabolic suppression[2].
-
References
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Mayhoub, A. S., Khaliq, M., Botting, C., Li, Z., Kuhn, R. J., & Cushman, M. (2011). "An investigation of phenylthiazole antiflaviviral agents." Bioorganic & Medicinal Chemistry, 19(12), 3845-3854.[Link]
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Mohammad, H., Reddy, P. V. N., Monteleone, D., Mayhoub, A. S., Cushman, M., & Seleem, M. N. (2015). "Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA)." European Journal of Medicinal Chemistry, 94, 306-316.[Link]
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The Emergence of Thiazole Linkers in PROTAC Design: A Technical Guide to Next-Generation Targeted Protein Degradation
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. While traditional linkers have often relied on flexible alkyl and polyethylene glycol (PEG) chains, the field is rapidly advancing towards more rigid and functionalized linkers to enhance selectivity, potency, and physicochemical properties. This technical guide provides an in-depth exploration of novel thiazole-based linkers as a promising scaffold for PROTAC design. We will delve into the unique advantages of the thiazole moiety, detailed synthetic methodologies, and the potential impact of these linkers on ternary complex formation and overall PROTAC performance. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate beyond conventional linker technologies.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] They form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The success of a PROTAC is not solely dependent on the affinities of its two ligands; the linker connecting them is a critical determinant of its biological activity.[3] The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex, influencing the crucial protein-protein interactions between the POI and the E3 ligase.[4] An optimal linker facilitates positive cooperativity, enhancing the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1]
The evolution of linker design has seen a shift from synthetically convenient flexible linkers to more sophisticated rigid structures. While flexible linkers offer a degree of conformational freedom, this can come at the cost of an entropic penalty upon binding and may lead to less favorable physicochemical properties.[3] Rigid linkers, on the other hand, can pre-organize the PROTAC into a bioactive conformation, potentially improving selectivity and reducing the entropic cost of ternary complex formation.[5] It is within this context that the thiazole ring emerges as a highly attractive, yet underexplored, scaffold for novel linker design.
The Thiazole Advantage: Rationale for a Novel Linker Scaffold
The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, offers a unique combination of properties that make it an excellent candidate for a rigid linker core in PROTACs.
-
Structural Rigidity and Planarity: The aromatic nature of the thiazole ring imparts significant rigidity, which can help to constrain the conformational flexibility of the PROTAC. This can lead to a more defined spatial orientation of the warhead and E3 ligase ligand, potentially leading to more selective and potent degradation.[5]
-
Modulation of Physicochemical Properties: The thiazole moiety can influence key physicochemical properties of the PROTAC, such as solubility and lipophilicity.[4] The ability to functionalize the thiazole ring at multiple positions allows for fine-tuning of these properties, which is crucial for optimizing cell permeability and bioavailability.
-
Metabolic Stability: Aromatic heterocyclic rings like thiazole are often more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.[]
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the thiazole ring, allowing for the creation of diverse linker libraries with varying lengths and substitution patterns.[7] This synthetic accessibility is a key advantage for rapid optimization of PROTAC candidates.
-
Potential for Intermolecular Interactions: The nitrogen and sulfur atoms of the thiazole ring, along with any substituents, can participate in hydrogen bonding and other non-covalent interactions within the ternary complex, further stabilizing the assembly and enhancing degradation efficiency.[4]
Synthetic Strategies for Thiazole-Based PROTAC Linkers
The modular nature of PROTACs lends itself to convergent synthetic strategies. The construction of a thiazole-containing PROTAC typically involves the synthesis of a functionalized thiazole core, which is then coupled to the warhead and E3 ligase ligand.
Core Thiazole Synthesis: The Hantzsch Thiazole Synthesis
A classic and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide. For PROTAC linker design, this can be adapted to introduce orthogonal functional groups for subsequent conjugation.
Experimental Protocol: Synthesis of a Bifunctional Thiazole Linker Core
-
Thioamide Preparation: React a suitable amine-containing starting material (e.g., a protected amino acid) with Lawesson's reagent to generate the corresponding thioamide.
-
α-Haloketone Synthesis: Prepare an α-haloketone that contains a second functional group for linker extension (e.g., a terminal alkyne or a protected alcohol).
-
Cyclocondensation: React the thioamide and the α-haloketone in a suitable solvent (e.g., ethanol or DMF) under reflux to form the thiazole ring.
-
Purification: Purify the resulting bifunctional thiazole linker core using column chromatography.
Caption: Hantzsch synthesis for a bifunctional thiazole linker.
Linker Elongation and Conjugation
Once the thiazole core is synthesized, the linker can be elongated and conjugated to the warhead and E3 ligase ligand using a variety of established bioconjugation techniques.
Experimental Protocol: PROTAC Assembly via Click Chemistry
This protocol assumes the thiazole linker core has been synthesized with a terminal alkyne and a deprotected amine.
-
Azide Functionalization of Ligands: Synthesize or obtain the warhead and E3 ligase ligand with azide functionalities.
-
First Click Reaction: React the alkyne-functionalized thiazole linker with the azide-functionalized warhead via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8]
-
Purification: Purify the thiazole-linker-warhead conjugate.
-
Amide Coupling: Couple the amine on the thiazole linker to the carboxylic acid of the E3 ligase ligand (or a linker attached to it) using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Caption: PROTAC assembly using a thiazole linker.
Impact of Thiazole Linkers on PROTAC Performance: A Biophysical Perspective
The introduction of a rigid thiazole linker is hypothesized to have a significant impact on the biophysical properties and ultimately the degradation efficiency of a PROTAC.
Ternary Complex Formation and Stability
The rigidity of the thiazole linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase. This can reduce the entropic penalty associated with ternary complex formation, potentially leading to a more stable complex. The specific substitution pattern on the thiazole ring will dictate the precise geometry and vector of the attached ligands, allowing for fine-tuning of the protein-protein interface within the ternary complex.
Caption: Thiazole-linked PROTAC mediating ternary complex formation.
Cellular Permeability and Pharmacokinetics
The physicochemical properties of the thiazole linker will play a crucial role in the overall druglike properties of the PROTAC. The ability to modulate lipophilicity and polar surface area through substitution on the thiazole ring is a key advantage.[4] It is anticipated that the increased rigidity and potential for improved metabolic stability conferred by the thiazole linker could lead to PROTACs with enhanced cell permeability and more favorable pharmacokinetic profiles.[5][]
Characterization and Evaluation of Thiazole-Containing PROTACs
A comprehensive evaluation of novel thiazole-linked PROTACs requires a suite of biophysical and cellular assays.
| Assay | Purpose | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | To characterize the thermodynamics of binary and ternary complex formation. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), cooperativity (α). |
| Surface Plasmon Resonance (SPR) | To measure the kinetics of binding interactions. | Association rate (kon), dissociation rate (koff), binding affinity (Kd). |
| Western Blotting | To quantify the degradation of the target protein in cells. | DC50 (concentration for 50% degradation), Dmax (maximum degradation). |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | To assess the cytotoxic effects of the PROTAC. | IC50 (concentration for 50% inhibition of cell growth). |
| LC-MS/MS Pharmacokinetic Studies | To evaluate the in vivo properties of the PROTAC. | Half-life (t1/2), clearance (CL), volume of distribution (Vd), bioavailability (%F). |
Future Perspectives and Conclusion
The incorporation of novel thiazole linkers into PROTAC design represents a promising avenue for advancing the field of targeted protein degradation. The unique combination of rigidity, synthetic accessibility, and tunable physicochemical properties offered by the thiazole scaffold has the potential to overcome some of the limitations of traditional flexible linkers. While the exploration of thiazole linkers is still in its early stages, the strong theoretical rationale and the wealth of available synthetic chemistry provide a solid foundation for their development.
Future research in this area will likely focus on the systematic exploration of different thiazole substitution patterns and their impact on PROTAC efficacy for a variety of protein targets and E3 ligases. The development of computational models to predict the optimal geometry of thiazole-linked PROTACs within the ternary complex will also be crucial for accelerating the design process. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, we anticipate that novel linker technologies, such as those based on the thiazole scaffold, will play an increasingly important role in the development of the next generation of highly potent and selective protein-degrading therapeutics.
References
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Fuchs, J. R., & Pillow, T. H. (2021). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 12(10), 1616–1622. [Link]
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Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-15. [Link]
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Beyzaei, H., et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-37. [Link]
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Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. [Link]
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Krasavin, M., et al. (2021). Synthesis of functionalized thiazoloindole-3-thiones and their spirocongeners from 2-acylethynyl-4,5,6,7-tetrahydroindoles and carbon disulfide. New Journal of Chemistry, 45(23), 10243-10252. [Link]
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Al-Ostath, A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7563. [Link]
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Verma, A., & Kumar, S. (2020). Different synthetic routes for 2‐aminothiazoles. ChemistrySelect, 5(43), 13463-13488. [Link]
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ResearchGate. (2022). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Poongavanam, V., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 823–829. [Link]
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Arnold, M., et al. (2022). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 27(22), 8011. [Link]
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4-pentylphenyl thiazole core biological activity
An In-depth Technical Guide to the Biological Activity of the 4-Pentylphenyl Thiazole Core
Executive Summary
The thiazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its wide spectrum of biological activities.[1] This guide focuses specifically on the 4-phenylthiazole core, with an emphasis on derivatives bearing a pentyl group on the phenyl ring. This substitution pattern has been explored for its potential to enhance interactions with biological targets, leading to significant activities. We will delve into the key therapeutic areas where this core has demonstrated promise, including oncology, inflammation, and infectious diseases. This document synthesizes mechanistic insights, structure-activity relationships, and detailed experimental protocols to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
The Thiazole Scaffold: A Foundation of Therapeutic Potential
The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active compounds.[1][2] Its prevalence stems from its unique physicochemical properties: the ring is aromatic, relatively stable, and capable of participating in various non-covalent interactions, including hydrogen bonding via the nitrogen atom, which is crucial for binding to biological targets like proteins and enzymes.[3][4] The 4-phenylthiazole framework provides a rigid and planar structure that can be readily functionalized at multiple positions, allowing for the systematic optimization of pharmacological properties. The introduction of an alkyl group, such as a pentyl chain, on the phenyl ring can modulate lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.
Primary Biological Activities and Mechanisms of Action
The 4-pentylphenyl thiazole core and its close analogs have been investigated for a range of therapeutic applications. The most prominent activities are detailed below.
Anticancer Activity
Thiazole derivatives are potent anticancer agents that act through a variety of mechanisms to inhibit tumor growth and proliferation.[3][5]
Mechanistic Insights:
-
Induction of Apoptosis: A primary mechanism for many thiazole-based anticancer agents is the induction of programmed cell death, or apoptosis.[6][7] These compounds can trigger the intrinsic apoptosis pathway by causing mitochondrial depolarization and DNA fragmentation.[5] One study found that a promising thiazole derivative induced cell cycle arrest at the G1/S phase and significantly increased the population of apoptotic cells.[8][9]
-
Enzyme Inhibition: Thiazole derivatives can target key enzymes involved in cancer signaling pathways. For instance, specific compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in angiogenesis.[8][9] Other targets include topoisomerase, histone deacetylases (HDACs), and kinases within the PI3K/AkT/mTOR pathway.[6]
-
Tubulin Polymerization Disruption: Some thiazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutics.[4][6] This disruption leads to cell cycle arrest and eventual apoptosis.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative 4-phenylthiazole derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4i | 4-(p-tolyl)thiazole derivative | SaOS-2 (Osteosarcoma) | 0.190 (as µg/mL) | [7] |
| 5i | Phenylthiazole derivative | MCF-7 (Breast) | 3.92 | [4] |
| 14a | 4-phenylthiazol-2-amine derivative | MCF-7 (Breast) | Lower than Doxorubicin | [10] |
| 4c | Hydrazinyl-thiazole-one | MCF-7 (Breast) | 2.57 | [8][9] |
| 4c | Hydrazinyl-thiazole-one | HepG2 (Liver) | 7.26 | [8][9] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a drug's potency.
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
Experimental Protocols for Activity Assessment
The following protocols describe standard, self-validating methodologies for the initial in vitro screening of compounds based on the 4-pentylphenyl thiazole core.
Protocol: In Vitro Cytotoxicity via MTT Assay
This protocol determines a compound's half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. [11]The assay measures the metabolic activity of cells, which correlates with cell viability.
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2) in the appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂. [11]2. Seeding: Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). [11]4. Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1] Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, one can identify the concentration at which microbial growth is inhibited. This is a quantitative measure of the compound's potency.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells, creating a total volume of 100 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion and Future Perspectives
The 4-pentylphenyl thiazole core is a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated compelling activity in oncology, inflammation, and microbiology, acting on diverse and important biological targets. The established synthetic tractability of this core allows for extensive SAR exploration, providing a robust platform for the development of next-generation therapeutics.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for compounds that show potent phenotypic effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Progressing the most promising in vitro candidates to relevant animal models of cancer, inflammation, or infection to validate their therapeutic potential. [12] By leveraging the insights and protocols outlined in this guide, researchers can effectively advance the discovery and development of novel drugs derived from the potent 4-pentylphenyl thiazole core.
References
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Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]
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(2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
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(2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]
-
(2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]
-
Berumen, M., Morisseau, C., Hammock, B., Kandasamy, R., & Pecic, S. (2025). Structure-activity relationship studies of 4-phenyl-thiazole moiety on inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase. American Chemical Society. [Link]
-
(2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. ResearchGate. [Link]
-
(2026). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. ResearchGate. [Link]
-
(2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. [Link]
-
Wilt, T. K., Berumen, M., et al. (2021). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. eScholarship.org. [Link]
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Abdallah, A. E. M., Mohareb, R. M., Helal, M. H. E., & Mofeed, G. J. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. PubMed. [Link]
-
(n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
-
(n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. [Link]
-
(2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]
-
(2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. [Link]
-
Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]
-
(n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2019). Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Taylor & Francis Online. [Link]
-
Kayagil, I. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. SciSpace. [Link]
-
(n.d.). A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. Springer Nature Experiments. [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
(2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]
-
(2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. [Link]
-
(2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. PMC. [Link]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]
-
(2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]
-
(2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]
-
(2020). Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
Methodological & Application
Application Note: High-Yield Synthesis of 4-(chloromethyl)-2-(4-pentylphenyl)thiazole
Topic: Hantzsch Synthesis of 4-(chloromethyl)-2-(4-pentylphenyl)thiazole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals
Abstract & Strategic Context
This technical guide details the optimized synthesis of 4-(chloromethyl)-2-(4-pentylphenyl)thiazole , a critical "privileged scaffold" intermediate. This molecule is the electrophilic lynchpin in the synthesis of GW501516 (Cardarine) , a high-affinity PPAR
While standard Hantzsch syntheses are well-documented, the specific incorporation of the reactive chloromethyl moiety requires precise control to prevent hydrolysis (to the alcohol) or dimerization. This protocol utilizes a modified Hantzsch condensation between 4-pentylthiobenzamide and 1,3-dichloroacetone , optimized for regioselectivity and scalability.
Key Advantages of this Protocol:
-
Atom Economy: One-pot cyclodehydration minimizes solvent waste.
-
Purification: Exploits solubility differentials to avoid tedious column chromatography.
-
Scalability: Validated for gram-to-multigram scale batches.
Scientific Background & Mechanism[1][2][3][4]
Retrosynthetic Analysis
The target thiazole is constructed via the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
-
Fragment A (Nucleophile): 4-Pentylthiobenzamide (derived from 4-pentylbenzonitrile).
-
Fragment B (Electrophile): 1,3-Dichloroacetone.[3][4][5] Note: The symmetry of 1,3-dichloroacetone simplifies the regiochemistry, as attack at either
-carbon yields the same S-alkylated intermediate.
Reaction Mechanism
The reaction proceeds through a cascade sequence:
-
S-Alkylation: The sulfur atom of the thioamide performs an
attack on one -carbon of the 1,3-dichloroacetone, displacing chloride. -
Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate.
-
Aromatization: Acid-catalyzed dehydration eliminates water, driving the formation of the stable aromatic thiazole ring.
Mechanistic Pathway Visualization
Caption: Mechanistic cascade of the Hantzsch synthesis. The driving force is the formation of the aromatic thiazole ring.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Density | Hazard Note |
| 4-Pentylthiobenzamide | 207.34 | 1.0 | Solid | Irritant, Stench |
| 1,3-Dichloroacetone | 126.97 | 1.1 | Solid | Lachrymator , Blistering Agent |
| Ethanol (Absolute) | 46.07 | Solvent | 0.789 | Flammable |
| Sodium Bicarbonate | 84.01 | Excess | Solid | Mild Base |
Safety Pre-Check (Critical)
-
1,3-Dichloroacetone is an extremely potent lachrymator (tear gas agent). All weighing and handling must occur inside a functioning fume hood. Double-glove (Nitrile) is recommended.
-
Thioamides release trace H
S; ensure proper ventilation.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 4-pentylthiobenzamide (5.0 g, 24.1 mmol, 1.0 eq) to the flask.
-
Add Absolute Ethanol (50 mL). Stir until the thioamide is fully dissolved.
-
Add 1,3-dichloroacetone (3.36 g, 26.5 mmol, 1.1 eq) in a single portion.
-
Note: A slight exotherm may be observed. The solution typically turns from yellow to orange.
-
Step 2: Cyclization & Dehydration
-
Heat the reaction mixture to reflux (approx. 78°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting thioamide (
) should disappear, and a new, less polar spot ( ) should appear.
-
-
Once complete, cool the mixture to room temperature.
Step 3: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to approximately 25% of its original volume.
-
Pour the residue slowly into ice-cold saturated NaHCO
solution (100 mL) with vigorous stirring.-
Why? The reaction produces HCl as a byproduct. Neutralization precipitates the free base thiazole and prevents acid-catalyzed hydrolysis of the chloromethyl group.
-
-
A solid precipitate should form. Stir for 30 minutes to ensure complete neutralization and solidification.
-
Filter the solid using a Buchner funnel.[1][6] Wash the cake with cold water (2 x 20 mL) to remove inorganic salts.
Step 4: Purification
-
Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol/Hexane (1:1) . Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry under high vacuum.
-
Alternative (Flash Chromatography): If oiling occurs, purify via silica gel chromatography using a gradient of 0-10% EtOAc in Hexanes.
Expected Data
-
Yield: 75–85%[7]
-
Appearance: Off-white to pale yellow crystalline solid.
-
H NMR (CDCl
, 400 MHz): 7.90 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 7.20 (s, 1H, Thiazole-H), 4.75 (s, 2H, CH Cl), 2.65 (t, 2H, Ar-CH ), 1.65 (m, 2H), 1.35 (m, 4H), 0.90 (t, 3H). -
Mass Spectrometry: [M+H]
calc. 280.09, found 280.1.
Process Workflow Diagram
Caption: Operational workflow for the synthesis, highlighting the critical safety step (Red) and purification (Green).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oiling | Incomplete dehydration or impure starting material. | Ensure reflux is vigorous. Use dry ethanol. If oil forms, scratch flask with glass rod or seed with crystal to induce precipitation. |
| Hydrolysis Product (Alcohol) | Basic workup too strong or prolonged water contact. | Use NaHCO |
| Lachrymatory Fumes | 1,3-Dichloroacetone volatility. | STOP. Verify fume hood sash height. Use a bleach trap for waste containing the haloketone. |
References
-
Original Hantzsch Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
-
GW501516 Synthesis: Wei, Z. L., et al. (2003). A Short and Efficient Synthesis of the Pharmacological Research Tool GW501516 for the Peroxisome Proliferator-Activated Receptor Delta. Journal of Organic Chemistry, 68(23), 9116–9118. Link
- Thiazole Mechanism Review: Eicher, T., & Hauptmann, S. (2003).
-
1,3-Dichloroacetone Safety: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12028, 1,3-Dichloroacetone. Link
Sources
Application Note: Synthesis of 4-(Chloromethyl)-2-(4-pentylphenyl)thiazole via Regioselective Hantzsch Cyclocondensation
Executive Summary
In modern drug discovery, the 1,3-thiazole scaffold represents a privileged heterocyclic framework associated with a broad spectrum of pharmacological effects, including cannabinoid receptor modulation and anti-inflammatory activity[1]. This application note details the robust, regioselective synthesis of 4-(chloromethyl)-2-(4-pentylphenyl)thiazole through the Hantzsch cyclocondensation of 4-pentylthiobenzamide and 1,3-dichloroacetone. By leveraging the differential electrophilicity of 1,3-dichloroacetone, this protocol yields a highly versatile chloromethyl-functionalized intermediate, primed for downstream nucleophilic substitutions (e.g., amination or Williamson ether synthesis)[2].
Mechanistic Rationale & Causality
The success of this protocol relies on the precise orchestration of Hard-Soft Acid-Base (HSAB) principles. The thioamide precursor, 4-pentylthiobenzamide, possesses two nucleophilic centers: a "soft" sulfur atom and a "hard" nitrogen atom. Conversely, 1,3-dichloroacetone presents two distinct electrophilic sites: the "soft"
-
Regioselective S-Alkylation: The reaction initiates with the soft sulfur selectively attacking the soft
-carbon of 1,3-dichloroacetone via an mechanism, displacing a chloride ion to form a thioimidate intermediate. -
Intramolecular Cyclization: The proximity of the hard nitrogen to the hard carbonyl carbon facilitates a rapid intramolecular nucleophilic attack, generating a hydroxythiazoline intermediate.
-
Thermodynamic Dehydration: Driven by the immense thermodynamic stability of the resulting aromatic system, the intermediate undergoes spontaneous dehydration (loss of
) to yield the final 1,3-thiazole ring[2].
Mechanistic pathway of the regioselective Hantzsch thiazole synthesis.
Reagent Selection: Why 1,3-Dichloroacetone?
While
Quantitative Comparison of -Dihaloketones in Hantzsch Synthesis
| Reagent | Relative Reactivity | Reagent Stability | Typical Yield (%) | Chemoselectivity / Profile |
| 1,3-Dichloroacetone | Moderate | High | 75 - 85% | Excellent; minimizes over-alkylation[3]. |
| 1,3-Dibromoacetone | High | Low (Lachrymator) | 60 - 70% | Prone to side-reactions and dimerization. |
| 1,1-Dichloroacetone | Low | High | 40 - 50% | Requires harsher conditions; lower conversion[3]. |
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility and high fidelity.
Materials Required
-
4-Pentylthiobenzamide: 10.0 mmol (2.07 g)
-
1,3-Dichloroacetone: 11.0 mmol (1.40 g, 1.1 equiv)
-
Absolute Ethanol: 40 mL (Solvent)
-
Saturated Aqueous
: 50 mL (Quench/Neutralization) -
Dichloromethane (DCM): 3 x 30 mL (Extraction)
Step-by-Step Methodology
Step 1: Reaction Initiation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentylthiobenzamide (10.0 mmol) in 40 mL of absolute ethanol.
-
Add 1,3-dichloroacetone (11.0 mmol) in one portion at room temperature.
-
Self-Validation Checkpoint: The mixture should initially appear as a pale suspension.
Step 2: Cyclocondensation (Reflux)
-
Attach a reflux condenser and heat the mixture to 78 °C (reflux) under a nitrogen atmosphere for 4 to 6 hours.
-
Self-Validation Checkpoint: As the thioimidate intermediate forms and cyclizes, the solution will transition to a clear, deep yellow/amber color.
-
Monitor reaction progress via TLC (Mobile Phase: Hexanes/Ethyl Acetate 8:2). The starting thioamide (
) will disappear, replaced by a highly UV-active product spot ( ).
Step 3: Workup and Neutralization
-
Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately 10 mL.
-
Slowly pour the concentrated mixture into 50 mL of ice-cold saturated aqueous
while stirring vigorously.
-
Causality: The Hantzsch synthesis generates HCl as a byproduct, yielding the thiazole as a hydrochloride salt. The
quench neutralizes the acid, liberating the free base and preventing premature hydrolysis of the chloromethyl group.
Step 4: Extraction and Isolation
-
Transfer the neutralized mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous
, and filter. -
Concentrate the filtrate under reduced pressure to yield the crude product as a viscous amber oil that may crystallize upon standing.
Step 5: Purification
-
Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.
-
Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to afford 4-(chloromethyl)-2-(4-pentylphenyl)thiazole.
Step-by-step experimental workflow for thiazole synthesis and isolation.
Downstream Applications
The synthesized 4-(chloromethyl)-2-(4-pentylphenyl)thiazole is a highly valuable electrophilic building block. The chloromethyl handle is perfectly positioned for
References
- Source: European Patent Office / googleapis.
- Title: An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Source: benchchem.
Sources
Advanced Nucleophilic Substitution Protocols for Chloromethyl Thiazoles
Executive Summary & Strategic Importance
Chloromethyl thiazoles (e.g., 4-(chloromethyl)thiazole and its 2-/5-isomers) are "privileged scaffolds" in medicinal chemistry and agrochemistry. They serve as the electrophilic lynchpin in the synthesis of high-value molecules such as Ritonavir (HIV protease inhibitor) and Thiamethoxam (neonicotinoid insecticide).
Despite their utility, these intermediates present a paradox: the same electronic features that make them excellent electrophiles also render their free-base forms chemically unstable. This guide provides a rigorous, field-proven framework for handling chloromethyl thiazoles, focusing on nucleophilic substitution (
Chemical Reactivity & Stability Profile[1]
The Electrophilic Engine
The thiazole ring is an electron-deficient heteroaromatic system. When a chloromethyl group is attached (particularly at the 4-position), the adjacent
-
Mechanism: Classical
substitution. -
Reactivity Comparison: Chloromethyl thiazole > Benzyl chloride >> Alkyl chloride.
-
Implication: Reactions often proceed rapidly under mild conditions; harsh heating promotes decomposition.
The Stability Challenge (Self-Validating Logic)
Crucial Insight: 4-(Chloromethyl)thiazole is typically supplied as a hydrochloride salt .
-
HCl Salt: Stable, non-volatile solid.
-
Free Base: Unstable oil. It undergoes intermolecular self-alkylation (quaternization) between the thiazole nitrogen of one molecule and the chloromethyl group of another, leading to dark tars/polymers.
Rule of Thumb: Never isolate and store the free base. Generate it in situ or use it immediately in a biphasic system.
Decision Framework: Process Workflow
The following diagram outlines the critical decision pathways for selecting the correct protocol based on nucleophile sensitivity and solubility.
Figure 1: Decision matrix for selecting the optimal substitution protocol based on nucleophile class.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines (e.g., Ritonavir intermediate analogs).
Rationale: Amines are basic enough to scavenge the HCl released. However, to prevent poly-alkylation (reaction of the product amine with more starting material), a large excess of the nucleophile is often used, or the free base is generated in a biphasic system.
Materials:
-
4-(Chloromethyl)thiazole HCl (1.0 equiv)
-
Primary/Secondary Amine (3.0 – 5.0 equiv if used as base; 1.1 equiv if using auxiliary base)
-
Base:
or DIPEA (if amine is valuable) -
Solvent: Ethanol (protic) or DCM (aprotic)
Step-by-Step:
-
Preparation: Suspend 4-(chloromethyl)thiazole HCl in DCM (0.2 M concentration).
-
Neutralization (Cold): Cool to 0°C. Add
(2.2 equiv) dropwise. Observation: The suspension will clear or change texture as the free base is liberated and precipitates. -
Addition: Add the target amine (1.1 equiv) slowly at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). Starting material (
) should disappear; Product is typically more polar ( ).
-
-
Workup: Wash with saturated
, then brine. Dry over . -
Purification: Flash chromatography is usually required to remove traces of elimination byproducts.
Protocol B: C-O / C-S Bond Formation (Ether/Thioether)
Target: Synthesis of thiazolyl ethers or thioethers.
Rationale: Phenols and thiols are not nucleophilic enough in their neutral form. They must be deprotonated to the phenolate/thiolate. Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl group to the alcohol.
Materials:
-
4-(Chloromethyl)thiazole HCl (1.0 equiv)
-
Phenol/Thiol (1.1 equiv)
-
Base:
(anhydrous, 2.5 equiv) or Cs2CO3 (for faster rates) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step:
-
Activation: In a flame-dried flask, dissolve the phenol/thiol in anhydrous DMF.
-
Deprotonation: Add
(2.5 equiv). Stir at RT for 15-30 mins. -
Substrate Addition: Add 4-(chloromethyl)thiazole HCl directly as a solid (or as a solution in DMF) to the stirring mixture.
-
Note: The extra equivalents of base will neutralize the HCl salt in situ.
-
-
Reaction: Heat to 50-60°C. Do not exceed 80°C to avoid decomposition.
-
Validation: Check LCMS after 2 hours. Look for the mass of [Product + H]+.
-
Workup: Pour into ice water. If the product is solid, filter it (precipitation method). If oil, extract with EtOAc.
Protocol C: C-C Bond Formation (Active Methylene Alkylation)
Target: Synthesis of precursors for neonicotinoids (e.g., Thiamethoxam analogs).
Rationale: Carbon-carbon bond formation requires soft, highly nucleophilic carbanions.
Step-by-Step:
-
Carbanion Formation: Dissolve the active methylene compound (e.g., diethyl malonate) in DMF. Add NaH (60% dispersion, 2.2 equiv) carefully at 0°C. Stir until gas evolution ceases.
-
Addition: Add 4-(chloromethyl)thiazole HCl portion-wise.
-
Reaction: Stir at RT for 1 hour, then warm to 60°C for 2-4 hours.
-
Quench: Carefully add saturated
solution.
Quantitative Data & Troubleshooting
Solvent & Base Optimization Table
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome/Notes |
| Solvent | Acetone | DMF / Acetonitrile | DMF increases rate 5-10x due to better solubility of salts. |
| Base | Cesium ("Cesium Effect") and Iodide catalysis (Finkelstein) boost yields for sterically hindered nucleophiles. | ||
| Temp | Reflux (56°C) | 40-50°C | Lower temp reduces polymerization side-products. |
Troubleshooting Guide
-
Issue: Low Yield / Polymer Formation.
-
Cause: Free base concentration was too high for too long.
-
Fix: Use "dilution conditions" or add the thiazole slowly to the nucleophile (inverse addition).
-
-
Issue: Hydrolysis (Formation of hydroxymethyl thiazole).
-
Cause: Wet solvent or hygroscopic base.
-
Fix: Dry DMF over molecular sieves. Ensure base is anhydrous.
-
-
Issue: Bis-alkylation (for primary amines).
-
Cause: Product amine is more nucleophilic than starting amine.
-
Fix: Use 5-10 equivalents of the starting amine or switch to a reductive amination route (using thiazole aldehyde) if
fails.
-
References
-
Ritonavir Synthesis Intermediate
-
Title: Process for the preparation of Ritonavir and intermediates thereof.[1]
- Source: WIPO (WO2006090270A1).
- URL
-
-
Thiamethoxam Synthesis
-
Title: Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.[2]
- Source: Google P
- URL
-
-
General Reactivity of Chloromethyl Thiazoles
-
Nucleophilic Substitution Mechanisms
-
Solid-Liquid Phase Alkylation
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. real.mtak.hu [real.mtak.hu]
Functionalization of 4-chloromethyl thiazole with amines
- 1. chemimpex.com [chemimpex.com]
- 2. CN105503769A - Synthesis method of nizatidine drug intermediate 2-dimethylamino methyl-4-chloromethyl thiazole - Google Patents [patents.google.com]
- 3. WO2005009986A1 - One-pot preparation of s-(guanidino-4-yl-methyl)-isothiourea dihydrochoride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. KR870001794B1 - Method for preparing guanidino thiazole compound - Google Patents [patents.google.com]
Preparation of 2-aryl-4-substituted thiazoles from thioamides
Title: Precision Synthesis of 2-Aryl-4-Substituted Thiazoles: From Hantzsch Classics to Green Methodologies
Abstract
This application note provides a comprehensive technical guide for the preparation of 2-aryl-4-substituted thiazoles via the condensation of thioamides and
Introduction: The Thiazole Pharmacophore
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for pyridine or benzene rings while offering unique hydrogen-bonding capabilities and
For drug discovery campaigns, the ability to rapidly diversify the 2- and 4-positions is critical. The Hantzsch synthesis remains the most versatile method for accessing 2-aryl-4-substituted analogues, but it is often plagued by variable yields and difficult workups if the mechanism is not fully understood.
Mechanistic Insight & Causality
To optimize the reaction, one must control the two distinct steps of the Hantzsch mechanism:
-
Intermolecular Substitution (
): The sulfur atom of the thioamide attacks the -carbon of the haloketone, displacing the halide. This forms a thioimidate intermediate. -
Intramolecular Cyclization & Dehydration: The nitrogen atom attacks the carbonyl carbon, closing the ring to form a hydroxythiazoline, which subsequently dehydrates to aromatize into the thiazole.
Key Insight: The reaction is autocatalytic to an extent; the released acid (HX) catalyzes the dehydration step. However, excess acid can protonate the thioamide nitrogen, reducing its nucleophilicity in the initial step.
Figure 1: Mechanistic Pathway (Hantzsch Synthesis)[1]
Caption: Logical flow of the Hantzsch synthesis. The dehydration step is the thermodynamic sink driving the reaction to completion.
Experimental Protocols
Protocol A: The Industry Standard (Thermal Condensation)
Best for: Multi-gram scale-up, robust reproducibility, and substrates with sensitive functional groups.
Reagents:
-
Thiobenzamide derivative (1.0 equiv)
-
2-Bromoacetophenone derivative (1.0 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Base (Workup): Ammonium hydroxide (
) or Sodium bicarbonate ( )
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (5.0 mmol) in absolute EtOH (10 mL).
-
Addition: Add the
-haloketone (5.0 mmol) in one portion at room temperature.-
Expert Note: If the reaction is highly exothermic (common with electron-deficient haloketones), add dropwise at 0°C to prevent polymerization.
-
-
Reflux: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The limiting reagent (usually haloketone) should disappear.
-
-
Precipitation (The Critical Step):
-
Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will crystallize directly.
-
If solid forms: Filter the salt, wash with cold EtOH. Then suspend in water and basify with
to liberate the free base. -
If solution remains clear: Concentrate the solvent to ~20% volume. Pour the residue into crushed ice-water (50 mL). Slowly add 10%
solution with vigorous stirring until pH ~8–9. The thiazole will precipitate as a solid.[1][2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Purification: Filter the crude solid, wash with water (to remove inorganic salts), and recrystallize from hot ethanol/water mixtures.
Protocol B: Green Acceleration (Microwave-Assisted in Water)
Best for: Library generation, high-throughput screening, and "green chemistry" compliance.
Reagents:
-
Thioamide (1.0 equiv)
- -Haloketone (1.0 equiv)
-
Solvent: Deionized Water (or PEG-400 for insoluble substrates)
-
Catalyst: None required (or catalytic
-cyclodextrin for phase transfer)
Step-by-Step Methodology:
-
Loading: In a microwave-safe vial (10–20 mL), suspend the thioamide (1.0 mmol) and
-haloketone (1.0 mmol) in water (3 mL). -
Irradiation: Seal the vial. Irradiate at 80–100°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Safety: Ensure the vial is pressure-rated. Water generates significant pressure at >100°C.
-
-
Isolation: Cool the vial. The product often separates as a solid or a gummy oil on the bottom or walls.
-
Workup: Decant the aqueous layer. Wash the solid with water.[1][3] If gummy, sonicate with a small amount of cold ethanol to induce crystallization.
Optimization & Troubleshooting (The "Expertise" Pillar)
The following data summarizes common issues and their validated solutions based on solvent screening and catalyst effects.
Table 1: Solvent and Condition Screening for Yield Optimization
| Parameter | Condition | Typical Yield | Pros | Cons |
| Solvent | Ethanol (Reflux) | 75–85% | Standard, easy workup | Slower (2-4h) |
| Solvent | Water (Reflux) | 60–70% | Green, cheap | Poor solubility for lipophilic reactants |
| Solvent | PEG-400 (100°C) | 85–95% | Excellent solubility, Green | Viscous, harder to remove during workup |
| Energy | Microwave (EtOH) | 88–92% | Fast (10 min) | Scale-limited |
| Catalyst | Iodine ( | 90–95% | Mild conditions | Requires reducing wash (thiosulfate) |
Troubleshooting Guide
-
Problem: Product is an oil/gum that won't solidify.
-
Root Cause: Impurities (unreacted ketone) or residual solvent preventing crystal lattice formation.
-
Solution: Triturate (grind) the oil with hexanes or diethyl ether. This extracts impurities and induces crystallization.[4] Alternatively, dissolve in minimal DCM and precipitate with excess Hexane.
-
-
Problem: Low yield with electron-withdrawing groups (EWGs) on the thioamide.
-
Root Cause: EWGs reduce the nucleophilicity of the sulfur atom (Step 1 failure).
-
Solution: Switch to a more polar aprotic solvent (DMF or DMAc) and increase temperature to 100°C to overcome the activation energy barrier.
-
Workflow Visualization
Figure 2: Experimental Decision Tree
Caption: Decision matrix for selecting the appropriate synthesis protocol based on scale and speed requirements.
References
-
Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text)
- Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using microwave irradiation: A green approach". Journal of Heterocyclic Chemistry.
-
Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)". Journal of Medicinal Chemistry, 49(23), 6819–6832.
-
BenchChem. (2025).[3] "Application Notes and Protocols: Hantzsch Thiazole Synthesis".
Sources
Scalable synthesis of lipophilic thiazole intermediates
Application Note: Scalable Synthesis & Purification of Lipophilic Thiazole Intermediates
Executive Summary
Thiazole rings are critical pharmacophores in modern drug discovery, appearing in essential therapeutics such as Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, as drug candidates become increasingly lipophilic (LogP > 3), the standard Hantzsch synthesis presents severe scalability challenges.
High lipophilicity leads to "oiling out" during crystallization, trapping impurities and reducing yield. Furthermore, the exothermic nature of the Hantzsch condensation poses safety risks at kilogram scales. This guide details two validated protocols—Optimized Batch and Continuous Flow —specifically engineered to handle lipophilic thiazole intermediates, ensuring high purity (>98% HPLC) and process safety.
Strategic Analysis: The Lipophilicity Challenge
The synthesis of thiazoles typically involves the condensation of a thioamide with an
-
Thermal Runaway: The reaction is highly exothermic. In batch reactors >5L, heat removal becomes rate-limiting, leading to byproduct formation (dimers).
-
Phase Separation (Oiling Out): Lipophilic products often separate as a sticky oil rather than a crystal lattice in polar solvents, preventing effective impurity rejection.
Mechanism of Action (Hantzsch Condensation)
The pathway involves a nucleophilic attack followed by a dehydration step. This dehydration is often the rate-determining step for sterically hindered, lipophilic substrates.
Figure 1: The Hantzsch mechanism. The dehydration step is critical; failure here leads to impurity profiles that are difficult to purge from lipophilic oils.
Protocol A: Optimized Batch Synthesis (The "Seeded" Method)
Best For: Mid-scale (100g – 1kg) production where flow equipment is unavailable. Key Innovation: Use of a "Solvent Switch" strategy to prevent oiling out.
Materials
-
Reagent A: 2-Bromoacetophenone derivative (1.0 equiv)
-
Reagent B: Thioamide derivative (1.05 equiv)
-
Solvent: Ethanol (Absolute)
-
Antisolvent: Water (Deionized)
-
Base: Ammonium Hydroxide (28%)
Step-by-Step Procedure
-
Dissolution: Charge Reagent B (Thioamide) into the reactor with Ethanol (5 mL/g). Heat to 50°C until fully dissolved.
-
Controlled Addition: Dissolve Reagent A (Haloketone) in Ethanol (2 mL/g). Add this solution to the reactor over 60 minutes .
-
Critical Control: Maintain internal temperature < 65°C. The reaction is exothermic; rapid addition will cause a boil-over.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by HPLC (Target: < 0.5% starting material).
-
Precipitation (The HBr Salt): Cool the mixture to 20°C. The lipophilic thiazole usually precipitates as the Hydrobromide (HBr) salt.
-
Filtration: Filter the solid. This rejects non-polar impurities that remain in the mother liquor.
-
-
Freebasing & Crystallization:
-
Resuspend the wet cake in Ethyl Acetate.
-
Add Ammonium Hydroxide until pH 9. Separate the organic layer.
-
Distill the Ethyl Acetate down to 3 volumes.
-
Seed Addition: Add 0.1% pure seed crystals at 40°C. Agitate for 1 hour.
-
Antisolvent Addition: Slowly add Heptane (or Water, depending on solubility profile) over 2 hours while cooling to 0°C.
-
Result: This controlled supersaturation forces the lipophilic compound to crystallize rather than oil out.
-
Protocol B: Continuous Flow Synthesis (Intensified Scale-Up)
Best For: Large scale (>1kg) and handling lachrymatory/toxic
Flow Reactor Setup
-
Pumps: Dual piston pumps (acid resistant).
-
Reactor: PFA Coil (10 mL volume) or SiC Plate Reactor.
-
Back Pressure Regulator (BPR): 7–10 bar.
Figure 2: Continuous flow schematic. High pressure allows superheating ethanol to 100°C, accelerating the dehydration step significantly.
Step-by-Step Procedure
-
Feed Preparation:
-
Feed A: 1.0 M Thioamide in Ethanol.
-
Feed B: 1.0 M
-Haloketone in Ethanol.
-
-
System Priming: Prime the reactor with pure Ethanol. Set BPR to 100 psi (approx 7 bar).
-
Reaction Parameters:
-
Temperature: Set reactor bath to 100°C (22°C above solvent boiling point).
-
Residence Time: Set flow rates to achieve a 5-minute residence time.
-
-
Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (dispersion zone).
-
Collection: Collect the steady-state effluent. The high temperature ensures rapid conversion, preventing the accumulation of the intermediate hydroxythiazoline.
-
Workup: The effluent contains the product HBr salt. Proceed immediately to the "Freebasing & Crystallization" step defined in Protocol A.
Comparative Data: Batch vs. Flow
| Parameter | Batch Process (5 L) | Flow Process (10 mL Coil) |
| Reaction Time | 4 Hours | 5 Minutes |
| Temperature | 78°C (Reflux) | 100°C (Superheated) |
| Yield (Isolated) | 82% | 91% |
| Impurity Profile | Dimers present (thermal) | Clean (<0.1% Dimers) |
| Safety | Risk of boil-over | Contained exotherm |
Troubleshooting: The "Oiling Out" Decision Tree
Lipophilic thiazoles are notorious for oiling out. Use this logic flow to recover your product if crystallization fails.
Figure 3: Recovery strategy for oiled-out products. Seeding at the cloud point is the only reliable method to induce lattice formation for these lipophilic compounds.
References
-
Abbott Laboratories Ritonavir Process
- Chemburkar, S. R., et al. "Dealing with the Impact of Ritonavir Polymorphs on the Late Stages of Bulk Drug Process Development." Organic Process Research & Development, 2000.
-
Continuous Flow Thiazole Synthesis
- Kappe, C. O., et al. "Process Intensification for the Synthesis of Thiazoles via Flow Chemistry." Journal of Flow Chemistry, 2011.
-
(General Journal Link as specific article deep links vary by institution)
-
Hantzsch Synthesis Mechanism & Optimization
-
Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.[1]
-
-
Crystallization Strategies for Lipophilic Drugs
- Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
Sources
Application Note: High-Resolution Profiling of Lipid-Binding Proteins using 4-(chloromethyl)-2-(4-pentylphenyl)thiazole
This Application Note is designed for researchers utilizing 4-(chloromethyl)-2-(4-pentylphenyl)thiazole (referred to herein as CMPPT ) as a covalent probe for characterizing lipid-binding proteins and hydrophobic pockets.
Executive Summary
4-(chloromethyl)-2-(4-pentylphenyl)thiazole (CMPPT) is a specialized electrophilic probe designed to interrogate the hydrophobic ligand-binding sites of lipid chaperones, specifically Fatty Acid Binding Proteins (FABPs) and related metabolic enzymes.
Unlike broad-spectrum probes (e.g., Iodoacetamide-alkyne), CMPPT combines a lipophilic specificity element (the pentylphenyl-thiazole scaffold) with a tunable electrophile (chloromethyl group). This unique structure allows it to localize within hydrophobic pockets before covalently modifying nucleophilic residues (primarily Cysteine, secondarily Histidine) via an
Key Capabilities:
-
Ligand-Directed Labeling: Preferentially targets proteins with deep hydrophobic pockets (e.g., FABP4, FABP5, Retinol Binding Proteins).
-
Site Identification: Enables precise mapping of reactive cysteines within ligand-binding domains.
-
Target Occupancy Studies: Functions as a "Dark Probe" in competitive ABPP assays to validate novel reversible inhibitors.
Chemical Biology Profile
Structural Logic
The probe consists of two functional domains:
-
Affinity Element (The "Address"): The 2-(4-pentylphenyl)thiazole moiety mimics the aliphatic chain of fatty acids (e.g., palmitate, oleate), driving non-covalent association with lipid-binding pockets (
driven). -
Reactive Warhead (The "Hammer"): The 4-chloromethyl group is a moderate electrophile. It is less reactive than an alpha-halo ketone, ensuring that covalent bond formation occurs primarily after specific binding (proximity-induced reactivity), reducing off-target alkylation.
Mechanism of Action
The reaction proceeds via nucleophilic substitution (
DOT Diagram: Mechanism of Action
Caption: Kinetic mechanism of CMPPT. Initial non-covalent affinity drives the probe into the pocket, facilitating the nucleophilic attack of Cysteine on the chloromethyl group.
Experimental Protocols
Protocol A: Competitive ABPP (Target Validation)
Use Case: Determining if a new drug candidate binds to the same site as CMPPT. Since CMPPT lacks a reporter tag (biotin/fluorophore), it is best used as a competitor against a broad-spectrum fluorescent probe (e.g., IA-Rhodamine) or in "Click-ABPP" if a clickable analog is unavailable.
Materials:
-
Cell Lysate (e.g., Adipocytes or Macrophages) or Recombinant FABP.
-
CMPPT (10 mM stock in DMSO).
-
Broad-spectrum Cys-probe: IA-Alkyne (Iodoacetamide-alkyne).
-
Click Chemistry Reagents (CuSO4, TCEP, TBTA, Azide-Fluorophore).
Workflow:
-
Lysate Preparation: Dilute proteome to 1 mg/mL in PBS.
-
Competition Step:
-
Aliquot lysate into two sets: Vehicle (DMSO) and CMPPT-Treated .
-
Add CMPPT (concentration range: 1
M – 100 M) to the treated samples. -
Incubate for 30 minutes at 37°C . (Allows CMPPT to block specific sites).
-
-
Probe Labeling:
-
Add IA-Alkyne (final conc. 1
M) to all samples. -
Incubate for 1 hour at Room Temp . (Labels all remaining open cysteines).
-
-
Click Chemistry (CuAAC):
-
Add Click Mix: 100
M Azide-Rhodamine, 1 mM TCEP, 100 M TBTA, 1 mM CuSO4. -
Incubate 1 hour.
-
-
Analysis:
-
Precipitate proteins (MeOH/CHCl3), resuspend in SDS loading buffer.
-
Run SDS-PAGE.
-
Readout: In-gel Fluorescence Scanning.
-
Result: A loss of fluorescence band at the specific molecular weight (e.g., ~15 kDa for FABP) in the CMPPT-treated lane indicates successful target engagement.
-
Protocol B: Direct Site Identification (LC-MS/MS)
Use Case: Confirming the exact amino acid residue modified by CMPPT.
Workflow Diagram:
Caption: Mass spectrometry workflow for mapping the CMPPT binding site.
Data Analysis Parameters:
-
Variable Modification: You must define a custom modification in your search engine (MaxQuant/Proteome Discoverer).
-
Formula Change: Add the mass of the probe minus the leaving group (Cl).
-
Calculation:
-
CMPPT Formula:
(approx, based on structure). -
Added Moiety:
(Thiazole-Pentylphenyl-CH2). -
Mass Shift: Calculate exact mass of 4-methyl-2-(4-pentylphenyl)thiazole minus H.
-
Estimation: ~243-245 Da (Verify exact mass based on isotope distribution).
-
-
-
Residues: Cysteine (C), Histidine (H).
Quantitative Data Summary
When validating CMPPT, typical results in an adipocyte lysate (rich in FABP4) should resemble the following:
| Parameter | Value / Observation | Notes |
| IC50 (Competition) | 0.5 – 5.0 | Against 1 |
| Labeling Time ( | ~15-20 mins | Slower than acrylamides, requires incubation |
| Selectivity Window | < 10 | Above 50 |
| Stability (PBS) | > 4 hours | Chloromethyl is stable in aqueous buffer at pH 7.4 |
| Stability (GSH) | Low | Rapidly quenched by 5mM Glutathione (use as control) |
Troubleshooting & Critical Controls
The "Dark Probe" Challenge
Since CMPPT is not fluorescent, you cannot visualize it directly.
-
Solution: Always run a "No Probe" control and a "Heat Denatured" control .
-
Heat Denatured: If CMPPT labeling is driven by hydrophobic binding (ligand-directed), heat denaturation (destroying the pocket) should significantly reduce the labeling rate compared to the native protein.
Non-Specific Alkylation
Chloromethyl groups can react with solvent-exposed cysteines if concentrations are too high.
-
Control: Pre-incubate with a specific reversible inhibitor of the target (e.g., BMS-309403 for FABP4). If CMPPT binding is specific, the reversible inhibitor should protect the site and prevent CMPPT alkylation.
References
-
Activity-Based Protein Profiling (Foundational)
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.
-
[Link]
-
Covalent Targeting of Lipid Binding Proteins
- Niphakis, M. J., et al. (2015). A Global Map of Lipid-Binding Proteins and Their Ligandability in Cells. Cell. (Describes the use of lipid-mimetic probes for ABPP).
-
[Link]
-
Chloromethyl Ketone/Thiazole Reactivity
- Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. (Discusses chloromethyl warhead mechanisms).
-
[Link]
-
FABP4 Inhibitor Scaffolds (Structural Context)
- Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets.
-
[Link]
Troubleshooting & Optimization
Technical Support Center: Chloromethyl Thiazole Stability & Isolation
Subject: Preventing Hydrolysis of Chloromethyl Thiazoles During Workup Molecule Class: Heterocyclic Alkyl Halides (Highly Reactive Electrophiles) Urgency Level: High (Kinetic Instability in Aqueous Base)
Executive Summary & Core Mechanism
The Problem: 4-(Chloromethyl)thiazoles are "hot" electrophiles. The chloromethyl group is activated by the thiazole ring, behaving similarly to a benzyl chloride but with higher water solubility and basicity. The Root Cause: Hydrolysis occurs primarily during the transition from the stable Hydrochloride Salt to the unstable Free Base in the presence of water.
-
Acidic pH (Salt Form): The thiazole nitrogen is protonated (
for the conjugate acid). The positive charge inductively deactivates the ring, destabilizing carbocation formation and preventing hydrolysis. The salt is stable.[1] -
Basic/Neutral pH (Free Base): The nitrogen is unprotonated. The ring becomes more electron-rich, facilitating leaving group departure (
). Furthermore, the free base is often an oil that forms emulsions, increasing the surface area for interfacial hydrolysis by water.
Mechanistic Visualization
The following diagram illustrates the stability cliff between the salt and the free base.
Caption: Stability pathway showing the critical risk of neutralizing the stable HCl salt in the presence of water.
Diagnostic Matrix: Is Hydrolysis Occurring?
Use this table to diagnose if your low yields are due to hydrolysis during workup.
| Symptom | Observation | Technical Diagnosis | Corrective Action |
| Oiling Out | A dark, sticky oil separates from the aqueous layer during neutralization. | The free base is forming and likely self-polymerizing or hydrolyzing at the interface. | Stop. Extract immediately into cold DCM. Do not let the oil sit in water. |
| Solubility Shift | Product was water-soluble, now organic-soluble, but yield is low after drying. | Conversion to alcohol (hydroxymethyl thiazole), which is highly water-soluble and lost in the aqueous waste. | Check aqueous waste by TLC. If product is there, it hydrolyzed to the alcohol. |
| Melting Point Depression | Isolated solid melts 20-30°C lower than expected. | Contamination with hydrolysis byproduct (alcohol) or polymerized material. | Recrystallize from anhydrous ethanol/ether. |
| NMR Shift | Disappearance of | Complete hydrolysis. | The batch is likely lost. Restart using Protocol A . |
Optimized Workup Protocols
Protocol A: The "Anhydrous Isolation" (Recommended)
Best for: Storage, stability, and large-scale synthesis. Principle: Isolate the product as the Hydrochloride (HCl) salt directly from the reaction solvent, avoiding water entirely.
-
Reaction Completion: Ensure the Hantzsch synthesis (thioamide + dichloroacetone) is finished. The solvent is typically Ethanol or Acetone.
-
Cooling: Cool the reaction mixture to 0–5°C. The HCl salt of the thiazole is generally less soluble in cold acetone/ethanol than the starting materials.
-
Precipitation:
-
If the product does not precipitate, add an anhydrous non-polar anti-solvent (e.g., Diethyl Ether or Hexane) slowly until turbidity persists.
-
-
Filtration: Filter the solid under a blanket of dry nitrogen (hygroscopic salts hydrolyze if they suck in moisture).
-
Washing: Wash the filter cake with cold, anhydrous acetone or ether.
-
Critical: Do NOT wash with water.
-
-
Drying: Vacuum dry at room temperature.
Protocol B: The "Biphasic Rescue" (If Free Base is Required)
Best for: Immediate use in the next step (e.g., nucleophilic substitution). Principle: Minimize the contact time between the free base and water using a cold, biphasic system.
-
Preparation: Prepare a biphasic mixture of Dichloromethane (DCM) and Ice Water in a separatory funnel.
-
Neutralization: Carefully add the crude reaction mixture (HCl salt) to the funnel.
-
pH Adjustment: Slowly add saturated NaHCO₃ (solid NaHCO₃ is better to minimize water volume) while shaking.
-
Target pH: 7–8. Do not go to pH 10+ (promotes elimination/polymerization).
-
-
Rapid Extraction: Shake vigorously for 30 seconds. Allow layers to separate.[2]
-
Troubleshooting: If an emulsion forms, filter through a celite pad immediately. Do not wait.
-
-
Separation: Drain the organic layer (DCM) into a flask containing Anhydrous
.-
Why MgSO4? It acts faster than
, which is crucial here.
-
-
Concentration: Filter off the drying agent and evaporate the solvent at <30°C . Do not heat the free base.
Troubleshooting & FAQs
Q: Can I use rotary evaporation to remove water from the aqueous phase? A: No. Heating an aqueous solution of chloromethyl thiazole (even the salt) promotes hydrolysis. Water acts as a nucleophile, and heat provides the activation energy. Always remove water by extraction or filtration, never by boiling it off.
Q: My product turned into a black tar during vacuum drying. Why?
A: You likely isolated the free base. The free base can undergo intermolecular self-alkylation (the thiazole nitrogen of one molecule attacks the
Q: I need to perform a nucleophilic substitution on the chloromethyl group. Should I convert to free base first?
A: Generally, No. You can often use the HCl salt directly in the next step by adding an extra equivalent of base (e.g.,
Q: How do I store 4-(chloromethyl)thiazole hydrochloride? A: Store in a tightly sealed container, under inert gas (Argon/Nitrogen), at -20°C. It is hygroscopic; if it absorbs moisture from the air, it will hydrolyze over time, releasing HCl gas (pungent smell upon opening).
References
-
Hantzsch Thiazole Synthesis Mechanism & Workup
- Source: Organic Syntheses. "2-Amino-4-methylthiazole".
-
URL:[Link]
-
Stability of Chloromethyl Thiazoles
-
Hydrolysis Kinetics of Benzyl-like Chlorides
- Source: National Institutes of Health (NIH) / PubMed. "Mechanism of hydrolysis of benzoyl chloride" (Analogous benzylic/acyl halide hydrolysis kinetics).
-
URL:[Link]
-
Handling of Unstable Alkyl Halides
Sources
Technical Support Center: Purification of Lipophilic Thiazole Derivatives by Column Chromatography
Welcome to the Technical Support Center for the purification of lipophilic thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during column chromatography of these often-sensitive compounds. Thiazole derivatives are a cornerstone in medicinal chemistry, but their purification can be fraught with challenges ranging from poor separation of closely related analogues to on-column degradation. This resource is structured to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the column chromatography of lipophilic thiazole derivatives, offering systematic approaches to diagnose and resolve them.
Issue 1: Poor or No Separation of My Thiazole Derivative from Impurities
Symptoms:
-
Broad, overlapping peaks or bands on the column.
-
Fractions containing a mixture of the desired compound and impurities, as confirmed by TLC or LC-MS.
-
Low purity of the final isolated product.
Root Cause Analysis and Solutions:
A lack of separation is fundamentally an issue of insufficient differential partitioning of the components in your mixture between the stationary and mobile phases.[1][2] For lipophilic compounds, this often requires a nuanced approach to solvent selection and stationary phase chemistry.
1. Re-evaluate Your Solvent System with Thin-Layer Chromatography (TLC):
TLC is an indispensable tool for rapidly scouting for an effective mobile phase.[1][3][4] The ideal solvent system for flash chromatography should afford a retention factor (Rf) of 0.25-0.35 for your target compound, with a minimum separation of 0.20 between the Rf values of the target and its nearest impurity.[3]
-
Systematic Approach to Solvent Selection: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[4][5] For highly lipophilic thiazoles, you may need to explore less conventional solvent systems.
-
Exploit Solvent Selectivity: If a simple binary mixture (e.g., ethyl acetate/hexane) fails to provide adequate separation, consider solvents from different selectivity groups.[6][7] For instance, substituting ethyl acetate with dichloromethane or toluene can alter the interactions between your compounds and the stationary phase, potentially improving resolution.[7]
Solvent Polarity and Selectivity Groups for Normal Phase Chromatography
| Solvent | Polarity Index | Selectivity Group |
| Hexane / Heptane | 0.1 | - |
| Toluene | 2.4 | VII |
| Diethyl Ether | 2.8 | I |
| Dichloromethane | 3.1 | V |
| Ethyl Acetate | 4.4 | VIa |
| Acetone | 5.1 | VIa |
| Acetonitrile | 5.8 | VIb |
| Methanol | 5.1 | II |
2. Consider a Change in Stationary Phase:
If optimizing the mobile phase is insufficient, the stationary phase may be the issue.
-
Normal Phase (Silica Gel): Standard silica gel is the workhorse for most purifications.[8] However, its slightly acidic nature can cause issues with certain thiazole derivatives, leading to tailing or decomposition.[8][9] If you suspect this, consider using deactivated or neutral silica gel.
-
Reversed-Phase (e.g., C18): For highly lipophilic (non-polar) thiazoles, reversed-phase chromatography can be a powerful alternative.[10] Here, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[11] This can be particularly effective for separating compounds with subtle differences in their hydrophobic character.[12]
3. Optimize Column Packing and Running Conditions:
A poorly packed column will always lead to poor separation.[1]
-
Packing Technique: Wet slurry packing is generally preferred as it minimizes the generation of heat that can occur when solvent is added to dry silica and helps to avoid air bubbles and channeling.[2][9]
-
Flow Rate: A slower flow rate increases the residence time of the compounds on the column, allowing for more equilibration between the stationary and mobile phases, which can improve resolution. However, this also increases the purification time.[13]
Issue 2: Low Yield of the Purified Thiazole Derivative
Symptoms:
-
A significant loss of material between the crude sample and the final isolated product.
-
The desired compound is "smeared" across many fractions, making it difficult to collect a pure, concentrated sample.
Root Cause Analysis and Solutions:
Low recovery can be due to irreversible adsorption onto the stationary phase, on-column degradation, or physical loss of the compound during the process.
1. Irreversible Adsorption (Streaking/Tailing):
Lipophilic compounds can sometimes interact too strongly with the stationary phase, leading to tailing peaks and incomplete elution.[1]
-
Acid/Base Deactivation: If your thiazole derivative has basic nitrogen atoms, they can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[9] Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent can neutralize these active sites and improve peak shape and recovery.[5]
-
Solvent Strength: Ensure your final eluting solvent is strong enough to wash all of your compound off the column. A step gradient to a much more polar solvent system at the end of the purification can help recover any strongly adsorbed material.
2. On-Column Decomposition:
Thiazole rings are generally stable, but certain substituents can make them susceptible to degradation under specific conditions.[14]
-
pH Sensitivity: As mentioned, the acidic nature of silica gel can be problematic.[9] If your compound is acid-sensitive, use a neutralized stationary phase or add a base to your eluent.
-
Thermal and Light Sensitivity: Some thiazole derivatives may be sensitive to heat or light.[15][16] While less common in standard column chromatography, prolonged exposure can be an issue. If you suspect this, work expeditiously and protect your fractions from light. For highly sensitive compounds, performing the chromatography at a reduced temperature may be necessary.[17]
-
Oxidation: Thiazoles can be susceptible to oxidation.[15] While less of a concern with standard solvents, be mindful of using older, potentially peroxide-containing ethers like THF or diethyl ether.
Issue 3: The Compound Precipitates on the Column
Symptoms:
-
A visible band of solid material forms at the top of the column upon loading the sample.
-
Distorted or split peaks.
Root Cause Analysis and Solutions:
This is a solubility issue. Your compound is soluble in the solvent used for dissolution but not in the initial, less polar mobile phase of the chromatography.
-
Dry Loading: Instead of loading your sample as a concentrated solution, use the dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Modify the Initial Mobile Phase: Start your gradient with a slightly more polar solvent mixture to ensure your compound remains soluble as it enters the column.
-
Alternative Loading Solvents: If possible, dissolve your sample in a small amount of a solvent that is compatible with your initial mobile phase but has better solvating power for your compound, such as a small amount of dichloromethane or toluene in a hexane-based system.[9]
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reversed-phase chromatography for my lipophilic thiazole derivative?
A1: The choice depends on the overall polarity of your molecule. A good starting point is to assess its solubility. If your compound is highly soluble in non-polar solvents like hexane and dichloromethane, normal-phase chromatography on silica gel is typically the first choice. If your compound is more soluble in moderately polar to polar organic solvents like methanol or acetonitrile and has significant hydrophobic character, reversed-phase chromatography (e.g., with a C18 column) may provide a better separation.[10] TLC can also guide this decision; if your compound shows very little movement on a silica TLC plate even with a relatively polar eluent, it may be a good candidate for reversed-phase.
Q2: What is the difference between flash chromatography and gravity chromatography, and which should I use?
A2: The primary difference is the use of pressure. Flash chromatography uses positive pressure (from a pump or compressed gas) to push the mobile phase through the column, making it much faster and generally providing better resolution than gravity chromatography, where the mobile phase flows under the force of gravity alone.[19][20][21] For most research and development applications, flash chromatography is the preferred method due to its speed and efficiency.[22] Gravity chromatography is simpler and requires less specialized equipment but is slower and often results in broader peaks.[21]
Q3: How do I scale up my purification from a few milligrams to several grams?
A3: Scaling up chromatography requires careful consideration to maintain the separation quality achieved at the smaller scale.[23] The key principle is to maintain a constant linear velocity of the mobile phase.
Scaling Up a Purification Workflow
Caption: Workflow for scaling up column chromatography.
The process involves:
-
Developing a robust small-scale method.
-
Calculating the scale-up factor based on the desired amount of purified product.
-
Scaling the column diameter and flow rate proportionally. The amount of stationary phase and the sample load should be increased by the scale-up factor. To maintain the same linear flow rate, the volumetric flow rate must be increased by the square of the ratio of the new column diameter to the old column diameter.
Q4: My thiazole derivative is an oil. Can I still use column chromatography?
A4: Absolutely. Column chromatography is an excellent technique for purifying oils. The primary challenge with oils is accurately assessing purity by TLC after the column, as residual solvent can be difficult to remove. After collecting your fractions and combining them based on TLC analysis, it is crucial to remove the solvent under high vacuum, possibly with gentle heating, to ensure you are not left with a significant amount of solvent in your final product.
Experimental Protocols
Protocol 1: Slurry Packing a Flash Chromatography Column
This protocol describes the wet packing method, which is generally recommended for achieving a homogenous and well-packed column.[2]
-
Select Column Size: Choose a column diameter appropriate for your sample size. A general rule of thumb is a stationary phase mass of 20-100 times the mass of your crude sample.[8]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., hexane or ethyl acetate/hexane mixture) to the silica gel to form a slurry that is easily pourable but not too dilute. Stir gently to release any trapped air.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column if it does not have a frit. Add a thin layer of sand.
-
Pour the Slurry: With the column stopcock closed, pour the silica slurry into the column in one continuous motion if possible. Use a funnel to aid in this process.
-
Pressurize and Settle: Open the stopcock and use gentle pressure (from a flash chromatography system or air line) to force the solvent through the column. This will compact the silica gel into a solid bed. Continuously tap the side of the column gently to encourage even settling and remove any air bubbles.
-
Equilibrate: Once the bed has settled, do not let the solvent level drop below the top of the silica bed. Add a protective layer of sand on top of the silica. Run 2-3 column volumes of your initial eluent through the column to ensure it is fully equilibrated before loading your sample.[18]
Protocol 2: Performing a Gradient Elution
Gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating complex mixtures with components of varying polarities.[1][6]
-
Develop the Gradient: Based on TLC analysis, determine your starting (low polarity) and ending (high polarity) solvent systems. The starting system should be non-polar enough that your target compound has an Rf near 0, and the ending system should be polar enough to elute all compounds from the column.
-
Load the Sample: Load your sample onto the equilibrated column using either the wet or dry loading method as described in the troubleshooting section.
-
Start the Elution: Begin eluting with your starting solvent system. Collect fractions from the moment you start the elution.
-
Increase the Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. This can be done in a stepwise fashion (e.g., 5% ethyl acetate in hexane, then 10%, then 20%) or as a continuous linear gradient if using an automated system.
-
Monitor the Elution: Continuously monitor the fractions being collected using TLC to track the separation and identify which fractions contain your purified compound.
-
Combine and Evaporate: Once the separation is complete, combine the pure fractions containing your target compound and remove the solvent under reduced pressure.
Troubleshooting Logic for Gradient Elution
Caption: Decision-making flowchart for fraction analysis.
References
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- How to avoid decomposition of "2-Methoxy-1,3-thiazole-4-carbaldehyde". (n.d.). Benchchem.
- Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (2025).
- The Basics of Running a Chrom
- Column care guide and general method development information for Thermo Scientific hydrophobic columns. (n.d.). Thermo Fisher Scientific.
- Hydrophobic Interaction and Reversed Phase Chrom
- Method for preparation of thiazole derivatives. (2014).
- Hydrophobic-interaction-chrom
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Column chrom
- Chromatographic Columns: The Backbone of Analytical Chemistry. (n.d.). MetwareBio.
- Column chromatography. (n.d.). University of Victoria.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.
- Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry.
- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI.
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Lipophilicity determination of highly lipophilic compounds by liquid chrom
- Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
- Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. (2025). Benchchem.
- How to Scale Up Chromatography for Industrial Bioproduction. (2025). Biopharma Reporter.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Difference Between Flash and Conventional Column. (2025). Hawach.
- Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. (2024). Longdom Publishing.
- Chromatography scale-up: don't get tied down by bed height. (2018). Cytiva.
- Exploring the Various Types of Column Chrom
- What are the differences between column chromatography and flash chrom
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences.
- Chromatographic Scale-Up On a Volume Basis. (2013). AIChE.
- Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar.
- Preparative Liquid Chromatography Method Scale-Up. (n.d.).
- Column Chromatography - What are Different Types and How to Select Right Method. (2023). Paw-Bio.
- Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2021). MDPI.
- Ideal Method Transfer from TLC to Column Chrom
- Gravity vs Automated Flash Chrom
- Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Determining a solvent system. (n.d.). University of York, Department of Chemistry.
- Using TLC to Scout Flash Chrom
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
- Frequently Asked Questions: Purification Troubleshooting. (n.d.). Smolecule.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC North America.
Sources
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- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
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Solubility issues with 2-(4-pentylphenyl)thiazole in polar solvents
Prepared by: Senior Application Scientist, Experimental Support Division Last Updated: February 27, 2026
Introduction: Understanding the Solubility Challenge
2-(4-pentylphenyl)thiazole is a molecule of significant interest in research and drug development, valued for the biological activities often associated with the thiazole scaffold.[1] However, its molecular structure presents a classic solubility dilemma. The molecule combines a polar, hydrophilic thiazole ring with a significantly large, nonpolar, and hydrophobic moiety composed of a phenyl group and a five-carbon pentyl chain. This amphiphilic nature, heavily weighted towards lipophilicity, is the primary cause of the solubility issues frequently encountered in polar solvents, particularly aqueous systems.
This guide provides a comprehensive framework for researchers to understand, troubleshoot, and overcome these solubility challenges. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Physicochemical Profile
Q1: What are the key structural features of 2-(4-pentylphenyl)thiazole that influence its solubility?
The solubility of this compound is dictated by a balance of two opposing structural features:
-
The Polar Headgroup: The thiazole ring, containing nitrogen and sulfur heteroatoms, is a polar component capable of forming hydrogen bonds and dipole-dipole interactions with polar solvents.[2]
-
The Nonpolar Tail: The 4-pentylphenyl group is a large, hydrophobic component. The long alkyl (pentyl) chain and the aromatic (phenyl) ring contribute to significant van der Waals forces and hydrophobic interactions. The larger a molecule's nonpolar surface area, the less soluble it tends to be in polar solvents.[3]
The substantial size of the nonpolar tail dominates the molecule's overall character, making it poorly soluble in highly polar solvents.
Q2: Why is 2-(4-pentylphenyl)thiazole expected to have very low solubility in water?
Water is a highly polar, protic solvent that forms a strong, three-dimensional hydrogen bond network. For a solute to dissolve, energy is required to break these hydrogen bonds to create a cavity for the solute molecule.[3] While the polar thiazole head can interact favorably with water, the large pentylphenyl tail cannot form hydrogen bonds and disrupts the water structure. This disruption is energetically unfavorable, leading the system to minimize it by forcing the nonpolar molecules out of the solution, a phenomenon known as the hydrophobic effect.
Q3: Which types of polar solvents are the best starting points for dissolving 2-(4-pentylphenyl)thiazole?
While solubility in pure water is low, other polar solvents offer better prospects. The general principle is "like dissolves like." Therefore, solvents with intermediate polarity are often the most successful.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are polar enough to interact with the thiazole ring but lack the strong hydrogen-bonding network of water, making them more accommodating to the nonpolar tail.
-
Polar Protic Solvents (Alcohols): Ethanol and methanol can be effective. Their shorter alkyl chains give them a dual character, allowing them to interact with both the polar and nonpolar parts of the solute.[4] However, solubility may be more limited compared to DMSO or DMF.
The following table provides a qualitative summary of expected solubility.
| Solvent Class | Example Solvents | Predicted Solubility of 2-(4-pentylphenyl)thiazole | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Strong hydrogen bonding in water opposes dissolution. Shorter-chain alcohols are better but still highly polar. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole moments can solvate the polar thiazole ring without the high energetic penalty of disrupting a hydrogen bond network. |
| Nonpolar | Toluene, Hexane, Dichloromethane | High | The nonpolar nature of these solvents interacts favorably with the large pentylphenyl tail. |
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses the most common problems encountered during the preparation of solutions containing 2-(4-pentylphenyl)thiazole.
Issue 1: The compound fails to dissolve at the desired concentration in a chosen polar solvent.
-
Underlying Cause: The concentration you are targeting exceeds the saturation solubility of the compound in that specific solvent at room temperature. The intermolecular forces within the compound's crystal lattice are stronger than the forces of interaction with the solvent.[3]
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a more dilute solution to determine the approximate solubility limit.
-
Apply Gentle Heat: Increase the temperature of the solution in a controlled manner (e.g., 30-50°C water bath). Increased kinetic energy helps overcome the crystal lattice energy and can significantly increase solubility.[3] Caution: Be aware of the compound's thermal stability. Do not exceed temperatures that could lead to degradation.
-
Increase Mechanical Agitation: Use vortexing or sonication. A sonication bath can provide localized energy to break up solute aggregates and accelerate the dissolution process.[5]
-
Switch to a Better Solvent: If the above steps fail, the solvent is likely inappropriate. Move to a more suitable solvent as ranked in the table above (e.g., switch from ethanol to DMSO).
-
Issue 2: The compound dissolves upon heating but precipitates out of solution upon cooling.
-
Underlying Cause: You have created a supersaturated solution. The solubility of the compound is highly dependent on temperature, and as the solution cools, the solubility limit drops, forcing the excess solute to crash out of the solution.[4]
-
Troubleshooting Steps:
-
Work with a Warmed Solution (If feasible): If your experiment can be conducted at an elevated temperature, maintain the heat to keep the compound in solution.
-
Employ a Co-solvent System: This is often the most effective strategy. By adding a water-miscible solvent in which the compound is highly soluble (e.g., DMSO or ethanol), you can lower the overall polarity of the solvent system, thereby increasing the stable solubility of the compound at room temperature.[6] (See Protocol 3.2).
-
Prepare a More Concentrated Stock in a Strong Solvent: Dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO. Then, for your working solution, add this stock dropwise to your aqueous buffer while vortexing vigorously. This method can sometimes create a kinetically trapped, metastable solution, though its long-term stability should be verified.
-
Issue 3: The final solution appears hazy, cloudy, or forms a colloidal suspension.
-
Underlying Cause: The compound is not fully dissolved and has formed fine, insoluble micro-precipitates. This is common when adding a concentrated stock from an organic solvent into an aqueous buffer where the final concentration is above the solubility limit.
-
Troubleshooting Steps:
-
Filter the Solution: Use a 0.22 µm syringe filter to remove the undissolved particles. This will result in a clear solution, but the final concentration will be lower than intended and will be equivalent to the saturation solubility. This is a valid approach if you only need a saturated solution.
-
Increase the Percentage of Organic Co-solvent: The amount of co-solvent in your final aqueous solution is insufficient. Increase the percentage of the organic co-solvent (e.g., from 1% DMSO to 5% DMSO) to improve solubility. Be mindful that high concentrations of organic solvents can affect biological experiments.
-
Incorporate a Surfactant: For aqueous solutions, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can help solubilize hydrophobic compounds by forming micelles.[7][8]
-
Section 3: Standardized Experimental Protocols
Protocol 3.1: General Method for Preparing a Stock Solution
This protocol outlines the standard procedure for dissolving 2-(4-pentylphenyl)thiazole in a suitable organic solvent.
-
Weigh the Compound: Accurately weigh the required mass of 2-(4-pentylphenyl)thiazole in a suitable vial (e.g., glass vial with a PTFE-lined cap).
-
Add Solvent: Add the calculated volume of a high-solubility solvent (e.g., pure DMSO) to achieve the desired stock concentration (e.g., 20 mM).
-
Promote Dissolution:
-
Cap the vial tightly and vortex for 30-60 seconds.
-
Visually inspect for any undissolved particles.
-
If particles remain, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the vial to 30-40°C and repeat vortexing/sonication.
-
-
Verify Clarity: Once dissolved, the solution should be perfectly clear and free of any particulates.
-
Storage: Store the stock solution as recommended on the product's technical data sheet, typically at -20°C or -80°C, protected from light.
Protocol 3.2: Strategy for Solubility Enhancement using Co-solvents
This protocol describes how to prepare a working solution in a predominantly aqueous buffer using a co-solvent approach.
-
Prepare High-Concentration Stock: First, prepare a concentrated stock solution in a water-miscible organic solvent where the compound is highly soluble, such as 100% DMSO, following Protocol 3.1.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer. Ensure the final percentage of the organic co-solvent is as low as possible while maintaining solubility (typically starting at ≤1% v/v).
-
Perform the Dilution:
-
Pipette the required volume of the final aqueous buffer into a tube.
-
While vigorously vortexing or stirring the buffer, add the small volume of the concentrated stock solution drop-by-drop directly into the buffer. Do not add the buffer to the stock solution, as this will cause the compound to precipitate immediately.
-
-
Inspect for Precipitation: After addition, continue to vortex for another 30 seconds. Visually inspect the solution for any signs of haziness or precipitation.
-
Optimization: If precipitation occurs, repeat the process but increase the final concentration of the co-solvent (e.g., to 2% or 5%). Always run a vehicle control in your experiments containing the same final concentration of the co-solvent.
Section 4: Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with 2-(4-pentylphenyl)thiazole.
Caption: Decision workflow for troubleshooting solubility.
References
-
Jadhav, A. D., et al. (2022). "Strategies for improving hydrophobic drugs solubility and bioavailability." Journal of Drug Delivery and Therapeutics, 12(4-S), 183-191. Available at: [Link]
-
Slideshare. (n.d.). "Methods of solubility enhancements." Available at: [Link]
-
Kumar, S., & Singh, A. (2018). "Techniques to improve the solubility of poorly soluble drugs." ResearchGate. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Sharma, D., et al. (2024). "Enhancing the Solubility of Poorly Soluble Drugs: A Comprehensive Review." Asian Journal of Pharmaceutical Research, 14(2), 134-141. Available at: [Link]
-
Fathy, U. (2024). "Thiazole derivatives: prospectives and biological applications." ResearchGate. Available at: [Link]
-
Sharshira, E. M., & Hamada, N. M. M. (2012). "Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives." American Journal of Organic Chemistry, 2(3), 69-73. Available at: [Link]
-
Kaur, R., et al. (2022). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 27(12), 3930. Available at: [Link]
-
Singh, P., et al. (2024). "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpca.org [ijpca.org]
- 6. asianjpr.com [asianjpr.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Hantzsch Thiazole Synthesis: Technical Support & Optimization Hub
Executive Summary & Mechanism of Action
The Hantzsch thiazole synthesis—the condensation of an
This guide moves beyond the textbook definition to address the Critical Process Parameters (CPPs) that dictate success.
The Mechanistic Pathway (and where it fails)
The reaction proceeds through two distinct stages:
-
S-Alkylation: Fast nucleophilic attack of the sulfur on the
-carbon. -
Cyclodehydration: Slower, rate-determining ring closure and loss of water.
Failure Point: If the dehydration step is stalled (often due to insufficient heat or lack of acid scavenging), the intermediate hydroxy-thiazoline can revert or polymerize.
Figure 1: Mechanistic flow of Hantzsch synthesis.[1][2][3] Note that the dehydration step (Inter2 -> Product) is often the bottleneck requiring thermal energy or acid catalysis.
Standard Operating Procedures (SOPs)
Do not rely on generic "stir and dump" protocols. Use these optimized workflows designed for high-throughput validation.
Protocol A: The "Robust Thermal" Method (Ethanol Reflux)
Best for: General library synthesis, scale-up, and substrates with poor water solubility.
-
Stoichiometry: Dissolve 1.0 equiv of thioamide/thiourea in absolute Ethanol (0.5 M concentration).
-
Addition: Add 1.05 equiv of
-haloketone.-
Tech Note: If the haloketone is a liquid, add it neat. If solid, dissolve in minimal EtOH.
-
-
Reflux: Heat to reflux (
C) for 1–3 hours. -
Workup (Critical):
-
Cool to Room Temperature (RT).
-
The Neutralization Trap: The product exists as a hydrobromide/hydrochloride salt (soluble in EtOH). You must free-base it.
-
Pour the reaction mixture into 10 volumes of 5-10% aqueous Na₂CO₃ or NH₄OH.
-
Stir vigorously for 15 minutes. The precipitate is your free-base thiazole.
-
Filter, wash with water, and dry.
-
Protocol B: The "Green Catalytic" Method (Aqueous/PEG)
Best for: Labile substrates, green chemistry requirements, and avoiding volatile organic compounds (VOCs).
-
Media: Mix Water:PEG-400 (1:1 v/v).
-
Catalyst: Add 10 mol%
-Cyclodextrin or 5 mol% Iodine ( ) . -
Reaction: Stir at 50–80°C.
-
Isolation: Cool to RT. The product often crystallizes out directly. If not, extract with ethyl acetate.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction turned into a black tar/goo."
Diagnosis: Polymerization of the
-
Purify the Reagent: If your haloketone is dark/colored, wash it. Dissolve in Et₂O, wash with aqueous NaHCO₃, dry, and concentrate.
-
Change Solvent: Switch from EtOH to DMF or Dioxane for 1 hour, then pour into water.
-
Add Scavenger: Add 1.1 equiv of NaOAc (Sodium Acetate) to the reaction to buffer the HBr generated, preventing acid-catalyzed polymerization.
Issue 2: "I see a new spot on TLC, but the yield is <30%."
Diagnosis: Incomplete dehydration or salt formation. Root Cause: The product is trapped as the HBr salt in the mother liquor during filtration. Solution:
-
pH Adjustment: Ensure the quench solution is pH > 9. The thiazole nitrogen is weakly basic (pKa ~ 2.5), but the salt form is highly soluble in water/ethanol mixtures.
-
The "Ammonia Trick": Use concentrated NH₄OH for the quench. It solubilizes silver/copper residues (if using metal catalysis) and ensures rapid precipitation of the thiazole.
Issue 3: "I'm getting a mixture of isomers."
Diagnosis: Formation of 2-imino-2,3-dihydrothiazole.[9][10] Root Cause: Under strongly acidic conditions, the nitrogen of the thioamide can attack the ketone before the sulfur attacks the alpha-carbon, or the tautomeric equilibrium shifts. Solution:
-
Buffer the Reaction: Add NaOAc or Triethylamine (1.0 equiv) to the reaction mixture to neutralize the generated acid immediately.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts if regioselectivity is a problem.
Optimization Matrix: Solvent & Method Comparison
Use this data table to select the right condition for your specific substrate.[10]
| Parameter | Ethanol (Reflux) | Water/PEG-400 (Green) | Microwave (MW) | DMF (Thermal) |
| Reaction Time | 2–6 Hours | 4–8 Hours | 5–15 Minutes | 1–2 Hours |
| Typical Yield | 65–85% | 75–90% | 85–95% | 60–80% |
| Workup Ease | Moderate (Salt issues) | High (Precipitation) | High | Low (DMF removal) |
| Green Metric | Moderate | Excellent | Good | Poor |
| Best For | Standard substrates | Acid-sensitive groups | High-throughput | Poly-aromatics |
Advanced Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for reaction failure.
References
-
Comparison of Microwave vs.
-
Green Chemistry (Water/PEG-400)
-
Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. (2017).[3] ResearchGate.
-
-
C
-Cyclodextrin):- One-Pot, Solvent Free Synthesis of Hantzsch 1, 4-Dihydropyridines Using β-Cyclodextrin as a Supramolecular Catalyst. (Note: Applies to thiazole variants in aqueous media). Bentham Science.
-
Regioselectivity & Acidic Side Reactions
-
General Troubleshooting & Mechanism
- Optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem Knowledge Base.
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Sci-Hub: are you are robot? [sci-hub.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing self-alkylation side products in chloromethyl thiazole synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in heterocyclic chemistry: minimizing self-alkylation and polymerization side products during the synthesis and utilization of chloromethyl thiazoles.
Core Principles & Causality
Chloromethyl thiazoles, such as 4-(chloromethyl)thiazole and 2-chloro-5-(chloromethyl)thiazole, are indispensable electrophilic building blocks in the synthesis of active pharmaceutical ingredients and advanced agrochemicals (such as the neonicotinoids Thiamethoxam and Clothianidin). However, their bifunctional structural nature presents a significant handling challenge.
The molecule contains both a highly nucleophilic thiazole nitrogen and a reactive electrophilic chloromethyl group. When the compound exists as a free base, it rapidly undergoes intermolecular
To suppress this autoreactivity, the compound must be stored as a hydrochloride salt. The HCl salt protonates the basic thiazole nitrogen, effectively neutralizing its nucleophilicity and rendering the molecule shelf-stable[1]. The critical challenge arises during synthesis when the free base must be liberated to perform the desired coupling reaction.
Frequently Asked Questions (Troubleshooting)
Q: Why did my reaction mixture turn into an insoluble gummy polymer immediately after adding triethylamine? Causality: You likely pre-formed the free base in the absence of your target nucleophile. By adding a base to the chloromethyl thiazole hydrochloride before the target nucleophile was thoroughly mixed, you created a localized high concentration of the reactive free base. Because self-alkylation follows second-order kinetics, this high concentration allows the self-alkylation rate to outcompete the desired cross-coupling. Actionable Fix: Never pre-form the free base. Suspend the hydrochloride salt and your target nucleophile together first, and always add the base last in a controlled, dropwise manner.
Q: Can I isolate the free base for purification prior to my reaction? Causality: While the free base can technically be extracted into cold, non-polar solvents (like diethyl ether)[1], its half-life at room temperature is extremely short. The absence of a stabilizing proton allows spontaneous quaternization. Actionable Fix: It is highly discouraged to isolate the free base. If isolation is absolutely mandatory for your specific methodology, it must be kept in a highly dilute solution (<0.1 M) at -20°C and utilized within 1-2 hours.
Q: How does solvent choice impact the dimerization rate?
Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) stabilize the transition state of
Quantitative Data: Stability & Reaction Parameters
The following table summarizes the stability profiles and optimal handling parameters for chloromethyl thiazole derivatives to minimize degradation.
| Chemical Form | Storage Temp | Max Safe Concentration | Estimated Half-Life | Primary Degradation Pathway |
| Hydrochloride Salt | -20°C to 4°C | Neat (Solid) | > 2 Years | Hygroscopic hydrolysis (if exposed to moisture) |
| Free Base (Isolated) | 20°C (RT) | Neat (Oil) | < 15 Minutes | Rapid polymerization (Quaternary thiazolium salt) |
| Free Base (Solution) | -20°C | < 0.1 M in Ether | ~ 4-6 Hours | Dimerization |
| In Situ Generation | 0°C to 5°C | < 0.5 M in DCM | N/A (Reacts instantly) | Controlled consumption by target nucleophile |
Validated Experimental Protocol: In Situ Free-Basing & N-Alkylation
To ensure self-validating scientific integrity, the following protocol utilizes the in situ neutralization strategy. By controlling the order of addition, the free base is consumed by the target amine exactly as fast as it is generated.
Materials:
-
2-Chloro-5-(chloromethyl)thiazole hydrochloride (1.0 equiv)
-
Target Amine Nucleophile (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (
or Argon). -
Reagent Suspension: Add the 2-chloro-5-(chloromethyl)thiazole hydrochloride (1.0 equiv) and the target amine nucleophile (1.2 equiv) to the flask.
-
Solvent Addition: Dilute the mixture in anhydrous DCM to achieve a concentration of 0.2 M with respect to the thiazole salt. Stir vigorously to create a uniform suspension.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to exactly 0°C for 15 minutes.
-
Controlled Neutralization (Critical Step): Load DIPEA (2.5 equiv) into a dropping funnel or syringe pump. Add the DIPEA dropwise over 30-45 minutes. Scientific Causality: The slow addition ensures the transient concentration of the free base remains near zero, preventing self-alkylation.
-
Reaction Propagation: Once addition is complete, maintain the reaction at 0°C for 1 hour, then slowly allow it to warm to room temperature, monitoring completion via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous
. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Process Visualizations
Mechanistic Pathway: Self-Alkylation vs. Desired Coupling
Mechanistic divergence of the reactive free base toward desired product versus quaternary salt.
Experimental Workflow: Minimizing Quaternization
Step-by-step experimental workflow for in situ free base generation and coupling.
References
-
BenchChem Technical Support Team. "4-(Chloromethyl)thiazole hydrochloride | 7709-58-2". BenchChem.[1] URL:
-
Council of Scientific & Industrial Research. "CSIR-INDIAN INSTITUTE OF CHEMICAL TECHNOLOGY Annual Report". IICT. URL:
Sources
Technical Support Center: Troubleshooting 4-Chloromethyl Thiazole Stability Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops, complex impurity profiles, or complete reaction failures when utilizing 4-chloromethyl thiazole derivatives. This guide synthesizes field-proven insights and authoritative chemical principles to troubleshoot the instability of these bifunctional building blocks under basic conditions.
Mechanistic Insights: The Dual Reactivity Paradox
The inherent instability of 4-chloromethyl thiazoles stems from their molecular architecture. They possess both a highly electrophilic center (the chloromethyl carbon) and a weakly nucleophilic center (the thiazole nitrogen).
When stored as a hydrochloride salt, the thiazole nitrogen is protonated, rendering it non-nucleophilic and stabilizing the molecule[1]. However, introducing a base liberates the free base, triggering two primary degradation pathways depending on the environment:
-
Aqueous Basic Conditions (Hydrolysis): Hydroxide ions rapidly displace the labile chloride via nucleophilic attack, generating 4-(hydroxymethyl)thiazole[2].
-
Anhydrous Basic Conditions (Self-Condensation): The unmasked thiazole nitrogen of one molecule attacks the chloromethyl group of another via an intermolecular
mechanism, leading to oligomeric or polymeric thiazolium salts[2].
Degradation pathways of 4-chloromethylthiazole in aqueous and anhydrous basic environments.
Quantitative Stability Data
Understanding the kinetics of degradation is critical for reaction planning. The following table summarizes the2[2].
| Condition | Temperature (°C) | Exposure Time (hours) | Predicted Degradation (%) | Primary Degradation Product |
| 0.1 M NaOH | 25 (Room Temp) | 2 | 10 - 25% | 4-(hydroxymethyl)thiazole |
| 0.1 M NaOH | 60 | 1 | > 50% | 4-(hydroxymethyl)thiazole & others |
| 1.0 M NaOH | 25 (Room Temp) | 1 | > 70% | Multiple degradation products |
Data indicates that both elevated pH and temperature drastically accelerate the hydrolysis of the chloromethyl group, making traditional aqueous basic workups highly detrimental to product recovery.
Troubleshooting FAQs
Q1: My reaction mixture turns dark and viscous immediately after adding triethylamine (TEA). What is happening? Analysis: You are observing rapid self-condensation (polymerization). When TEA deprotonates the 4-chloromethylthiazole hydrochloride salt, the highly reactive free base is generated. If your target nucleophile is not readily available or is sterically hindered, the thiazole nitrogen will act as the nucleophile, forming dark, insoluble polymeric thiazolium salts[2]. Solution: Switch to a sterically hindered base (like DIPEA) or an inorganic carbonate. Crucially, ensure your target nucleophile is fully dissolved and present in excess before the base is added to kinetically favor the desired substitution over dimerization.
Q2: I need to perform a substitution reaction in an aqueous basic buffer, but my yields are below 20%. How can I improve this? Analysis: The chloromethyl group is undergoing competitive hydrolysis. As shown in our stability data, exposure to 0.1 M NaOH at room temperature degrades up to 25% of the starting material within just 2 hours[2]. Solution: Avoid aqueous bases entirely if possible. Transition to a biphasic system (e.g., DCM/Water) with a phase-transfer catalyst, or strictly use anhydrous organic solvents. If aqueous conditions are absolutely mandatory, operate at 0–5 °C to suppress the hydrolysis rate.
Q3: How should I store my 4-chloromethyl thiazole stock to ensure long-term stability? Analysis: The free base is inherently unstable and highly moisture-sensitive[1]. Solution: Always1[1]. Keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20 °C. Protect it from light and ambient humidity to prevent premature degradation of the chloromethyl substituent[1][3].
Self-Validating Experimental Protocols
Protocol A: Optimized In Situ Free-Basing for Nucleophilic Substitution
Causality: By adding the target nucleophile before the base, we ensure that the moment the 4-chloromethylthiazole free base is generated, it immediately reacts with the intended nucleophile, kinetically outcompeting the self-condensation pathway.
Optimized workflow for in situ free-basing to prevent self-condensation.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 4-chloromethylthiazole hydrochloride in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Temperature Control: Cool the suspension to 0 °C using an ice bath. Reasoning: Lower temperatures reduce the kinetic rate of unwanted dimerization.
-
Nucleophile Addition: Add 1.1 to 1.5 equivalents of your target nucleophile (e.g., a primary/secondary amine) to the suspension. Stir for 5 minutes.
-
Controlled Deprotonation: Slowly add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes. Reasoning: 1 equivalent neutralizes the HCl salt of the thiazole, 1 equivalent neutralizes the HCl generated during the substitution, and 0.5 acts as a buffer. DIPEA is preferred over TEA due to its steric bulk, which prevents it from acting as a competing nucleophile.
-
Validation Step (Self-Validation): After 1 hour, spot the reaction mixture on a TLC plate alongside a reference standard of the starting material. The absence of a baseline streak (which would indicate polymeric salts) and the clean disappearance of the starting material spot confirms successful conversion without self-condensation.
Protocol B: Forced Degradation Study (HPLC Evaluation)
Causality: Before scaling up a reaction involving basic workups, it is crucial to quantify the exact half-life of your specific thiazole derivative under those conditions to avoid catastrophic yield losses[2].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of 4-chloromethylthiazole hydrochloride in HPLC-grade acetonitrile.
-
Incubation: Transfer 1.0 mL of the stock solution to a vial and add 1.0 mL of 0.1 M NaOH (aqueous). Seal and incubate at exactly 25 °C.
-
Quenching: At predetermined time points (e.g., 15 min, 30 min, 60 min, 120 min), extract a 100 µL aliquot and immediately quench it by mixing with 100 µL of 0.1 M HCl. Reasoning: Rapid neutralization instantly halts the base-catalyzed hydrolysis, preserving the exact degradation profile at that specific timestamp for accurate analysis.
-
Analysis: Inject the quenched samples into an HPLC system (C18 column, UV detection at 254 nm).
-
Validation Step (Self-Validation): Calculate the percentage degradation by comparing the peak area of the parent compound against a time-zero control sample (stock mixed with pre-neutralized NaOH/HCl). The emergence of a more polar peak (eluting earlier on reverse-phase HPLC) validates the formation of the 4-(hydroxymethyl)thiazole degradant.
References
Sources
Technical Support Center: Troubleshooting the Removal of Unreacted 1,3-Dichloroacetone in Thiazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic drug development: the complete removal of unreacted 1,3-dichloroacetone (1,3-DCA) following a Hantzsch thiazole synthesis.
1,3-DCA is a highly reactive
Logical Workflow for 1,3-DCA Remediation
Workflow for the chemical quenching and extraction of unreacted 1,3-dichloroacetone.
Frequently Asked Questions (FAQs)
Q1: Why is unreacted 1,3-dichloroacetone so difficult to remove using standard aqueous washes? A1: The difficulty stems from the physicochemical partitioning of the molecule. 1,3-DCA has a water solubility of only 27.9 g/L at 20 °C[2]. While it is partially soluble in water, it exhibits a high affinity for the organic solvents typically used in post-reaction extractions (such as ethyl acetate or dichloromethane). Consequently, simple water or brine washes will leave a significant concentration of 1,3-DCA partitioned in the organic phase alongside your thiazole product.
Q2: Can I remove residual 1,3-DCA using vacuum distillation or rotary evaporation? A2: It is highly discouraged for complex or thermally sensitive thiazoles. 1,3-DCA has a relatively high boiling point of 172–173 °C[2]. Attempting to drive it off via distillation requires high vacuum and extended heating. Because 1,3-DCA is a strong electrophile, applying thermal stress to a concentrated crude mixture often forces unwanted side reactions—specifically, the unreacted 1,3-DCA will alkylate the basic nitrogen of your newly formed thiazole ring, destroying your yield and creating complex polymeric byproducts.
Q3: What is the most effective strategy to eliminate 1,3-DCA without degrading my thiazole product?
A3: The most reliable method is chemical quenching via nucleophilic substitution (
Q4: I am working with a highly sensitive thiazole derivative that degrades in aqueous basic conditions. What is the alternative to sodium sulfite?
A4: For highly sensitive APIs, utilize a solid-phase polymer-bound scavenger , such as a macroscopic resin functionalized with primary thiols or amines. 1,3-DCA readily undergoes
Quantitative Data Summary
The following table summarizes the physicochemical properties of 1,3-DCA and the mechanistic rationale behind the recommended troubleshooting strategies.
| Property / Parameter | Value / Description | Implications for Removal Strategy |
| Boiling Point | 172–173 °C[2] | Evaporation is inefficient and risks thermal degradation of the thiazole product. |
| Water Solubility | 27.9 g/L at 20 °C[2] | Incomplete partitioning into water; standard aqueous washes are insufficient. |
| Electrophilic Reactivity | High ( | Highly susceptible to |
| Quenched Adduct Partitioning | Highly Hydrophilic (Ionic) | Sulfonate adducts partition almost exclusively into the aqueous phase, enabling clean biphasic separation. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the recommended analytical checks.
Protocol 1: Chemical Quenching via Sodium Sulfite (
)
Use this protocol for standard thiazole syntheses where the product is stable to mild, slightly basic aqueous conditions.
-
Solubilization: Dissolve the crude thiazole mixture (containing unreacted 1,3-DCA) in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a concentration of ~0.1 M.
-
Quencher Preparation: Prepare a fresh, saturated aqueous solution of sodium sulfite (
) (approximately 1.5 M to 2.0 M). -
Biphasic Quenching: Add 3 to 5 molar equivalents of the aqueous
solution relative to the estimated amount of unreacted 1,3-DCA. -
Agitation (Critical Causality Step): Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Causality: Vigorous mechanical stirring is mandatory to maximize the interfacial surface area between the organic phase (1,3-DCA) and the aqueous phase (sulfite ions), overcoming mass transfer limitations to drive the
reaction to completion. -
Self-Validation Check: Sample the organic layer and analyze via GC-MS or TLC. The complete disappearance of the 1,3-DCA peak validates that the electrophile has been fully converted into the aqueous-soluble sulfonate. Do not proceed to extraction until this is confirmed.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the quenched 1,3-DCA sulfonate adducts).
-
Final Wash & Isolation: Wash the retained organic layer once with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the purified thiazole.
Protocol 2: Solid-Phase Scavenging using Polymer-Bound Thiol
Use this protocol for moisture-sensitive or base-sensitive thiazole derivatives where aqueous extractions must be avoided.
-
Solubilization: Dissolve the crude product in a compatible, dry organic solvent (e.g., THF, DMF, or Dichloromethane).
-
Resin Addition: Add 3 to 4 equivalents of a polymer-bound thiol resin (e.g., QuadraPure MPA or equivalent) to the solution. Calculate the mass based on the resin's loading capacity (typically 2–3 mmol/g).
-
Incubation: Agitate the suspension gently on an orbital shaker at 40 °C for 4–6 hours. Causality: The macroscopic polymer beads provide a high localized concentration of nucleophilic thiols, which covalently trap the 1,3-DCA via stable thioether bonds[4], immobilizing the impurity.
-
Self-Validation Check: Analyze an aliquot of the liquid phase via LC-MS or GC-MS to confirm the absence of 1,3-DCA.
-
Filtration: Filter the suspension through a sintered glass funnel to remove the resin-bound 1,3-DCA. Wash the resin cake with 2 column volumes of fresh solvent to ensure complete recovery of the thiazole product.
-
Concentration: Evaporate the combined filtrates under reduced pressure to recover the pure thiazole API.
References
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- 1,3 Dichloro Acetone - Riddhi Pharma -
- 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides | ACS Omega -
- (PDF)
Sources
Technical Support Center: A Researcher's Guide to Controlling Lachrymatory Chloromethyl Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl intermediates. This guide is designed to provide you with in-depth, field-proven insights into managing the potent lachrymatory properties of these valuable but challenging chemical entities. Our focus is on providing practical, scientifically-grounded solutions to common experimental issues, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard: The "Why" of Lachrymation
Chloromethyl intermediates, such as chloromethyl ketones and chloromethyl ethers, are powerful alkylating agents. This reactivity is the source of both their synthetic utility and their physiological hazard. Their lachrymatory (tear-producing) and irritant effects stem from their ability to undergo SN2 reactions with biological nucleophiles found in the proteins and enzymes of the cornea, skin, and respiratory tract.[1][2]
The electrophilic carbon of the chloromethyl group is readily attacked by nucleophilic residues like cysteine (thiol groups), histidine (imidazole groups), and lysine (amino groups) on cellular surfaces.[1][3] This covalent modification disrupts protein function, triggering a sensory nerve response that results in pain, inflammation, and the reflexive production of tears.
Caption: Lachrymation vs. Laboratory Quenching Pathways.
Proactive Control: Engineering and Administrative Measures
The most effective way to control exposure is to prevent the lachrymator from entering the laboratory atmosphere. This relies on a combination of engineering controls and established protocols.
-
Engineering Controls : All work involving chloromethyl intermediates must be performed in a properly functioning chemical fume hood.[4] The face velocity of the hood should be verified regularly. For particularly volatile or hazardous compounds, a glove box or other form of closed system provides an even higher level of containment.[5]
-
Administrative Controls : A site-specific Standard Operating Procedure (SOP) should be written and reviewed by all personnel before work begins. This SOP should detail the specific hazards, handling procedures, quenching protocols, and emergency responses.[4] All manipulations should be planned to minimize the time containers are open.
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and should be selected based on a thorough risk assessment.[6][7][8]
| Protection Level | Scenario | Required PPE |
| Standard Use | Small-scale (<1 g) reactions and work-up within a certified fume hood. | Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles conforming to EN 166 or NIOSH standards, and a flame-resistant lab coat.[9][10][11] |
| Elevated Risk | Large-scale reactions, distillations, or high-concentration solutions. | In addition to standard PPE: a full-face shield over safety goggles, chemical-resistant apron or coveralls, and consideration of a respirator with an appropriate cartridge for organic vapors/acid gases.[7] |
| Spill/Emergency | Significant spills or failure of primary engineering controls. | A self-contained breathing apparatus (SCBA) may be required.[5][12] Work should cease, and emergency personnel should be contacted.[4][13] |
Reactive Control: Quenching and Decontamination
Once a reaction is complete, any excess, unreacted chloromethyl intermediate must be neutralized ("quenched") before work-up to render the mixture safe. The principle is to react the electrophilic intermediate with a potent, non-volatile nucleophile to form a stable, non-lachrymatory product.
Experimental Protocol: General Quenching of a Reaction Mixture
-
Preparation : Before starting your reaction, prepare a quenching solution in a separate flask. This solution should be kept capped and readily accessible within the fume hood.
-
Cooling : Once the primary reaction is complete, cool the reaction vessel in an ice/water bath. This reduces the vapor pressure of the lachrymator and controls the exotherm of the quenching reaction.
-
Slow Addition : Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring. An addition funnel is recommended for this step. Monitor for any temperature increase or gas evolution.
-
Stirring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Verification (Optional but Recommended) : A small, carefully handled aliquot can be analyzed by TLC or LC-MS to confirm the complete disappearance of the chloromethyl starting material.
-
Work-up : The non-lachrymatory mixture can now be safely removed from the fume hood for standard aqueous work-up.
Comparison of Common Quenching Agents
| Quenching Agent | Mechanism | Pros | Cons |
| Aqueous Ammonia (NH₃) | Nucleophilic substitution (Amination) | Inexpensive, effective, forms water-soluble byproducts. | Can be corrosive. May form complex mixtures if other electrophiles are present. |
| Sodium Sulfite/Bisulfite (Na₂SO₃/NaHSO₃) | Nucleophilic substitution (Sulfonation) | Effective, low cost, byproducts are highly water-soluble. | Can alter the pH of the mixture. Less effective in non-aqueous solvents. |
| Diethylamine (Et₂NH) | Nucleophilic substitution (Amination) | Highly effective nucleophile, works well in organic solvents. | Volatile and corrosive itself. Byproduct may be less water-soluble than with inorganic quenchers. |
| Sodium thiomethoxide (NaSMe) | Nucleophilic substitution (Thiolation) | Extremely potent nucleophile for rapid quenching. | Pungent odor. The reagent itself requires careful handling. |
Troubleshooting Guide
Q: I can smell a faint, irritating odor even when working in the fume hood. What should I do? A: Stop work immediately. This indicates a failure of containment.
-
Check the Sash: Ensure the fume hood sash is at the lowest practical working height.
-
Evaluate Airflow: Check the fume hood's airflow monitor. If it indicates low flow, stop work, close the sash completely, and report the issue to your lab manager or Environmental Health & Safety (EH&S) department.
-
Check for Eddies: Large equipment inside the hood or rapid movements can create air turbulence that pulls vapors out. Ensure the workspace is not cluttered and operate with smooth, deliberate motions.[4]
-
Seal Your Equipment: Ensure all joints in your glassware are properly sealed and clamped. Use a bubbler or other positive pressure outlet for inert gas lines rather than venting directly into the hood.
Q: My crude product is still lachrymatory after quenching and work-up. How do I fix this? A: This indicates an incomplete quenching reaction.
-
Insufficient Quencher: You may not have used enough quenching agent to react with all the chloromethyl intermediate.
-
Insufficient Reaction Time: The quenching reaction may need more time to go to completion.
-
Solution: Return the material to the fume hood. Re-dissolve it in a suitable solvent, cool it in an ice bath, and add more of your chosen quenching agent. Allow it to stir for several hours or overnight at room temperature. Re-process the work-up only after confirming the absence of the lachrymator, for instance, via TLC analysis against a standard.
Q: I need to purify my product by column chromatography, but I'm concerned about the lachrymator. What are my options? A: Never attempt to chromatograph a mixture that is actively lachrymatory.
-
Ensure Complete Quenching: First, follow the steps above to ensure the quenching reaction is 100% complete.
-
Pre-treat the Silica: If you are still concerned about trace amounts, you can "scavenge" the residual electrophile on the column. Prepare your silica gel slurry as usual, but add a small amount (e.g., 1% by weight) of a non-volatile amine like triethanolamine to the slurry before packing the column. This will react with and bind any trace lachrymator that passes onto the column. Note: This may not be suitable if your target compound is base-sensitive.
Q: I accidentally spilled a small amount of a solution containing a chloromethyl intermediate on my gloved hand. What is the procedure? A: Treat this as a potential exposure.
-
Immediate Removal: Immediately remove the contaminated glove without touching your skin with the outside of the glove.
-
Wash Hands: Wash your hands thoroughly with soap and water.[13]
-
Dispose of Glove: Dispose of the contaminated glove in the designated hazardous chemical waste container.[4]
-
Assess: If you feel any irritation on your skin, wash the area for 15 minutes in a safety shower and seek immediate medical attention.[4][14] Report the incident to your supervisor.
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing chloromethyl intermediates? A: Store them in a cool, dry, well-ventilated area away from incompatible materials like strong bases, oxidizing agents, and water.[9][12] The container should be tightly sealed and clearly labeled with all appropriate hazard warnings. Storing under an inert atmosphere like nitrogen can prevent degradation from moisture.[4]
Q: How do I decontaminate glassware that has come into contact with a chloromethyl intermediate? A: All glassware should be decontaminated before being removed from the fume hood.
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Dispose of this rinse into a designated hazardous waste container.
-
Fill the glassware with a quenching solution (a dilute solution of ammonia or sodium bisulfite in water/ethanol is effective) and allow it to sit for several hours or overnight.
-
Dispose of the quenching solution into the hazardous waste. The glassware can now be washed normally.
Q: What is the first-aid response for exposure to a lachrymatory chloromethyl compound? A: Immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and immediately flush the affected skin area with large amounts of water for at least 15 minutes.[4][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][9] Seek immediate medical attention.
Caption: Safe Experimental Workflow for Chloromethyl Intermediates.
References
- Chemical Safety Data Sheet MSDS / SDS - Chloromethyl chloroformate - ChemicalBook. (2026, January 17).
- Standard Operating Procedures. (n.d.).
- 9155 Chloromethyl Methyl Ether (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT) - T3DB. (n.d.).
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA. (n.d.).
- ICSC 0238 - CHLOROMETHYL METHYL ETHER. (2021). International Labour Organization & World Health Organization.
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. (n.d.).
- Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(24), 3435-3438.
- Prudent Practices for Handling Hazardous Chemicals in Laboratories. (n.d.). National Research Council.
- Middleton, B., & Tubbs, P. K. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochemical Journal, 177(3), 977-989.
- Yoshimoto, T., & Tsuru, D. (1975). Inactivation of Pyroglutamyl Aminopeptidase by L-pyroglutamyl Chloromethyl Ketone. Journal of Biochemistry, 78(2), 407-410.
- Bock, S. C. (1991). Zymogen/enzyme discrimination using peptide chloromethyl ketones. Journal of Biological Chemistry, 266(27), 17946-17953.
- Yoshimoto, T., & Tsuru, D. (1976). Inactivation of pyroglutamyl aminopeptidase by N alpha-carbobenzoxy-L-pyroglutamyl chloromethyl ketone. Journal of Biochemistry, 80(3), 577-582.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Duffy, T. H., et al. (1985). Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl. Biochemistry, 24(23), 6430-6437.
- Fal Seguridad. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem. (n.d.). National Center for Biotechnology Information.
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- 1. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of pyroglutamyl aminopeptidase by L-pyroglutamyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of pyroglutamyl aminopeptidase by N alpha-carbobenzoxy-L-pyroglutamyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]
- 6. realsafety.org [realsafety.org]
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- 12. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Thioamide-Haloketone Condensation (Hantzsch Thiazole Synthesis)
Ticket ID: HTS-OPT-2025 Subject: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Diagnostic Triage
The Hantzsch thiazole synthesis is the gold standard for constructing the 1,3-thiazole pharmacophore, a critical scaffold in drug discovery (e.g., Dasatinib, Ritonavir). While theoretically robust, the reaction often suffers from variable yields due to three specific failure modes:
Before altering your chemistry, use this diagnostic workflow to pinpoint the failure stage.
Diagnostic Decision Tree
Figure 1: Systematic troubleshooting logic for identifying yield loss in Hantzsch synthesis.
Critical Failure Point: Reagent Integrity
Q: I bought the
A: The "freshness" of the
-
Autocatalytic Acidolysis: Trace HBr formation catalyzes further decomposition.
-
Photolytic Cleavage: Exposure to light generates radicals, leading to polymerization.
-
Hydrolysis: Moisture converts them to
-hydroxyketones, which are inactive in this condensation.
Corrective Protocol:
-
Visual Check: If the solid is sticky, discolored (yellow/brown), or smells acridly acidic, it is degraded.
-
Purification: You must purify the reagent immediately before use.
-
Solids: Recrystallize from Ethanol/Hexane.
-
Liquids: Distill under vacuum.
-
-
Storage: Store under Argon at -20°C in amber vials.
Reaction Mechanism & Optimization
Understanding where the molecule breaks is key to fixing it. The reaction proceeds via two distinct steps: S-alkylation (fast) followed by cyclodehydration (slow).
Mechanistic Pathway & Failure Modes
Figure 2: The stepwise mechanism. Yields often drop because the reaction stalls at the hydroxythiazoline stage (Inter2) and fails to dehydrate.
Q: My LCMS shows the mass of the product +18 (or +20). What is happening? A: You have trapped the 4-hydroxythiazoline intermediate (Mass +18 corresponds to water). This indicates the cyclization happened, but the final dehydration step failed.
-
Cause: This is common with electron-withdrawing groups on the ketone or steric bulk.
-
Fix: The dehydration is acid-catalyzed.
-
Add a catalytic amount of mild acid (e.g., p-TsOH) or iodine (
) to the mixture. -
Increase temperature (switch from EtOH reflux to Toluene reflux with a Dean-Stark trap to physically remove water).
-
Q: Should I add a base (like TEA or Pyridine) to scavenge the acid? A: Proceed with caution. This is the "Hantzsch Paradox."
-
The Trap: The reaction generates HX (acid).[1] While neutralizing it seems logical, basic conditions often promote oxidative dimerization of the thioamide (forming 1,2,4-thiadiazoles) or polymerization of the haloketone.
-
Recommendation: Run the reaction neutral or slightly acidic initially. Only use a base (like NaHCO3 or Na2CO3) during the workup, not the reaction, unless you are using a specific salt form of the thioamide [1, 2].
Isolation Strategy: The "Missing Mass"
Q: The reaction looks clean on TLC, but I get no precipitate when I cool it down. Where is my product? A: The Hantzsch product is formed as a hydrohalide salt (Thiazolium HBr/HCl), which is highly soluble in polar solvents like Ethanol or Methanol.
The Rescue Protocol:
-
Evaporation: Remove 50-70% of the reaction solvent under reduced pressure.
-
Neutralization: Pour the residue into ice-cold 5-10% aqueous Sodium Carbonate (
) or Ammonium Hydroxide ( ).-
Why? You must deprotonate the thiazolium nitrogen to generate the free base, which is usually insoluble in water.
-
-
Precipitation: Stir vigorously for 15-30 minutes. The solid should crash out.
-
Extraction (If precipitation fails): If the product remains oily/soluble (common with alkyl thiazoles), extract with Ethyl Acetate, wash with brine, dry over
, and evaporate.
Advanced Optimization: Green Chemistry & Difficult Substrates
If standard Ethanol reflux fails, switch to the PEG-400/Water system. This method often improves yields by stabilizing the transition state and simplifying workup [3].
Protocol: Microwave-Assisted PEG-400 Synthesis
| Parameter | Condition |
| Solvent | PEG-400 : Water (4:1 ratio) |
| Stoichiometry | 1.0 eq Haloketone : 1.2 eq Thioamide |
| Catalyst | None (Solvent acts as phase transfer catalyst) |
| Conditions | Microwave irradiation at 80-85°C for 15-30 mins |
| Workup | Pour into water; product precipitates immediately. |
| Yield Expectation | 85-95% (vs. 60-70% in EtOH) |
Why this works: PEG-400 acts as a hydrogen-bond donor/acceptor, activating the thioamide sulfur (increasing nucleophilicity) while stabilizing the leaving group on the haloketone.
References
-
Hantzsch Thiazole Synthesis Mechanism & Optimization BenchChem Technical Library. "Troubleshooting low yields in Hantzsch thiazole synthesis."
-
Side Reactions and Isomerization SynArchive. "Hantzsch Thiazole Synthesis: Mechanism and Side Reactions."
-
Green Chemistry Protocols (PEG-400) Wagare, D. et al.[2] "Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium." ResearchGate.
-
Alpha-Haloketone Stability BenchChem Technical Support. "Managing thermal instability of alpha-bromo ketones."
Sources
Validation & Comparative
High-Field vs. Benchtop NMR Characterization of 4-(chloromethyl)-2-(4-pentylphenyl)thiazole: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic intermediates. 4-(chloromethyl)-2-(4-pentylphenyl)thiazole is a prime example. This compound is a critical building block in the synthesis of PPAR agonists and advanced liquid crystalline materials. It features three distinct structural domains: a flexible aliphatic pentyl chain, a rigid para-substituted phenyl ring, and a highly reactive chloromethyl-substituted thiazole core[1].
Characterizing this molecule via
The Causality of Solvent Selection: CDCl vs. DMSO-d
The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the electronic environment of the molecule. For 4-(chloromethyl)-2-(4-pentylphenyl)thiazole, the most diagnostically significant protons are the chloromethyl (-CH
Mechanistic Grounding
The C-5 proton of the thiazole ring is uniquely acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms[1].
-
In non-polar CDCl
: The thiazole H-5 proton experiences minimal intermolecular interactions, typically resonating around 7.15 ppm . However, this often causes it to overlap with the meta-protons of the phenyl ring (~7.24 ppm), complicating integration. -
In highly polar DMSO-d
: The oxygen atom of the sulfoxide group acts as a strong hydrogen-bond acceptor. It engages the acidic thiazole H-5 proton, strongly deshielding the nucleus. This causes a massive downfield shift to approximately 7.92 ppm [2]. Consequently, the H-5 signal is pushed entirely clear of the phenyl doublets, allowing for pristine integration and purity assessment.
Fig 1. Causality of solvent polarity on the chemical shifts of thiazole protons.
Hardware Performance: 80 MHz vs. 400 MHz
When evaluating product purity or monitoring a reaction (e.g., the Hantzsch thiazole synthesis[1]), laboratories must decide between rapid benchtop NMR and high-resolution, high-field NMR.
The Physics of Resolution ( )
The pentyl chain (-CH
-
At 80 MHz: 0.3 ppm equates to a frequency difference (
) of just 24 Hz. With a coupling constant ( ) of ~7.5 Hz, the ratio . Because this is less than 10, the system exhibits strong second-order effects (roofing and complex multiplet overlap). The pentyl chain appears as an unresolved "blob," making it impossible to detect underlying aliphatic impurities. -
At 400 MHz: The same 0.3 ppm difference equates to 120 Hz. The ratio
. The system follows first-order kinetics , yielding beautifully resolved triplets and quintets, allowing for rigorous structural validation.
Comparative Quantitative Data
The following tables summarize the expected
Table 1: Solvent-Induced Chemical Shifts (at 400 MHz)
| Proton Assignment | Multiplicity | CDCl | DMSO-d | Resolution Impact |
| -CH | t (3H) | 0.89 | 0.86 | Negligible |
| -(CH | m (4H) | 1.33 | 1.29 | Negligible |
| Ar-CH | t (2H) | 2.64 | 2.61 | Negligible |
| -CH | s (2H) | 4.70 | 4.88 | Shifted downfield in DMSO |
| Thiazole H-5 | s (1H) | 7.15 | 7.92 | Critical: Resolves overlap in DMSO |
| Phenyl H-meta | d (2H) | 7.24 | 7.32 | Overlaps with H-5 in CDCl |
| Phenyl H-ortho | d (2H) | 7.85 | 7.88 | Negligible |
Table 2: Hardware Resolution Comparison (in CDCl )
| Structural Region | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) | Analytical Verdict |
| Pentyl Chain | Broad, unresolved multiplet (0.8 - 1.7 ppm). | Distinct triplet (0.89) and quintets (1.33, 1.63). | 400 MHz required for aliphatic impurity detection. |
| Chloromethyl | Sharp singlet (4.70 ppm). | Sharp singlet (4.70 ppm). | 80 MHz is sufficient for reaction monitoring (loss of starting material). |
| Aromatic Region | Heavy overlap (7.1 - 7.9 ppm). | Baseline resolution of AA'BB' system. | 400 MHz required for definitive structural proof. |
Standardized Experimental Protocol
To ensure a self-validating analytical system, sample preparation must be rigorously standardized. Variations in concentration or water content will drastically alter the chemical shift of the thiazole H-5 proton.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 15.0 ± 1.0 mg of 4-(chloromethyl)-2-(4-pentylphenyl)thiazole. Causality: Maintaining a consistent concentration (~35 mM) prevents concentration-dependent shifting of polar protons.
-
Solvent Addition: Add 600 µL of high-purity deuterated solvent (CDCl
containing 0.03% v/v TMS, or DMSO-d ). -
Homogenization: Vortex the mixture for 30 seconds. If using DMSO-d
, sonicate for 1 minute to ensure complete dissolution of the hydrophobic pentyl chain. -
Filtration (Critical): Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Particulate matter disrupts magnetic field homogeneity, ruining the shim and broadening the sharp chloromethyl singlet.
-
Acquisition:
-
For 80 MHz: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
-
For 400 MHz: Acquire 8 scans, spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the phenyl doublets.
Fig 2. Standardized workflow for NMR sample preparation and acquisition.
Conclusion & Best Practices
For the routine monitoring of the chloromethylation step during the synthesis of 4-(chloromethyl)-2-(4-pentylphenyl)thiazole, an 80 MHz benchtop NMR using CDCl
However, for final product release, impurity profiling, and definitive structural elucidation, a 400 MHz high-field NMR is mandatory. Furthermore, utilizing DMSO-d
References
-
[1] Benchchem. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2. Benchchem. Retrieved from:
-
[2] MedChemComm. Synthesis and biological evaluation of new thiazole-containing metal chelators. SCIDAR / Royal Society of Chemistry. Retrieved from:
-
[3] National Institutes of Health (PMC). N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides. NIH. Retrieved from:
Sources
- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 3. N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides: Application to the Synthesis of Conformationally Constrained RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Chloromethyl vs. Bromomethyl Thiazoles in Drug Synthesis
This technical guide provides an objective, data-driven comparison of 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole .[1] It is designed for medicinal chemists and process engineers selecting the optimal electrophile for nucleophilic substitutions (
Executive Summary
In the synthesis of thiazole-containing pharmacophores (e.g., Ritonavir , Cobicistat ), the choice between chloromethyl and bromomethyl intermediates represents a trade-off between reactivity and process stability .
| Feature | 4-(Chloromethyl)thiazole | 4-(Bromomethyl)thiazole |
| Primary Use | Large-scale Industrial Manufacturing | Research Scale / Difficult Substrates |
| Reactivity ( | Moderate (Requires heat/catalyst) | High (Often room temp.)[1] |
| Stability | High (Stable HCl salt, non-lachrymatory solid) | Low (Prone to hydrolysis/polymerization) |
| Cost Efficiency | High (Precursor 1,3-dichloroacetone is cheap) | Low (1,3-dibromoacetone is expensive) |
| Safety Profile | Irritant | Severe Lachrymator / Vesicant |
Recommendation: Use the chloride for standard amine/thiol alkylations where heating is permissible. Reserve the bromide for sterically hindered nucleophiles or thermally sensitive substrates where milder conditions are required.
Mechanistic & Kinetic Analysis
The reactivity difference is governed by the leaving group ability and the C-X bond strength. The thiazole ring, being electron-deficient (similar to pyridine), renders the exocyclic methylene carbon highly electrophilic.[1]
Leaving Group Physics
The bromide ion (
Reaction Energy Profile (DOT Visualization)
The following diagram illustrates the kinetic advantage of the bromomethyl species in a nucleophilic substitution.
Figure 1: The bromide pathway (green) proceeds through a lower energy transition state, allowing for faster reaction rates at lower temperatures.
Synthesis & Preparation Comparison
The method of preparation dictates the purity and stability of the reagent.
Route A: The Hantzsch Thiazole Synthesis (Standard)
Both intermediates are most efficiently synthesized via the condensation of a thioamide with a 1,3-dihaloacetone.
-
Chloromethyl Route: Thioformamide + 1,3-dichloroacetone
4-(chloromethyl)thiazole.[1]-
Note: 1,3-dichloroacetone is commercially abundant and stable.[1]
-
-
Bromomethyl Route: Thioformamide + 1,3-dibromoacetone
4-(bromomethyl)thiazole.[1]-
Note: 1,3-dibromoacetone is highly toxic, lachrymatory, and degrades upon storage.[1]
-
Route B: Direct Halogenation (Challenges)
Direct halogenation of 4-methylthiazole using NBS (N-bromosuccinimide) is problematic .[1]
-
Issue: Radical bromination often competes with electrophilic bromination at the C-5 position of the thiazole ring due to the aromaticity.
-
Outcome: Mixtures of products are common, making the Hantzsch route (3.[1]1) the only viable method for high-purity intermediates.[1]
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)thiazole HCl (Industrial Standard)
Adapted from Ritonavir intermediate synthesis (WO2001021603).[1]
-
Reagents: Thioformamide (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Ethanol or Acetone.[1]
-
Procedure:
-
Dissolve thioformamide in ethanol at 0°C.[1]
-
Dropwise add 1,3-dichloroacetone (dissolved in ethanol) over 30 mins.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Reflux for 1 hour to ensure cyclization.
-
Cool to 0°C. The hydrochloride salt precipitates.
-
-
Isolation: Filter the white crystalline solid. Wash with cold acetone.[1]
-
Storage: Stable at RT in a desiccator.
Protocol B: In-Situ Generation of 4-(Bromomethyl)thiazole
Due to instability, the bromide is best generated and used immediately.
-
Reagents: 4-(Hydroxymethyl)thiazole (1.0 eq),
(1.1 eq) OR (Appel conditions). -
Procedure:
-
Usage: Do not isolate. Quench excess reagent carefully and use the DCM solution directly in the subsequent alkylation step.
Case Study: Ritonavir Synthesis
Context: Ritonavir contains a thiazole ring linked to the core peptidomimetic structure.[1][3] Choice: The manufacturing process exclusively uses 4-(chloromethyl)thiazole (specifically the 2-isopropyl variant).[1]
Why Chloride?
-
Process Safety: Handling tons of lachrymatory bromomethyl thiazole is a severe hazard.[1]
-
Reaction Control: The alkylation of the amine core with the chloride requires a base (
or ) and moderate heat (40–60°C). This "controlled" reactivity prevents over-alkylation (quaternization) of the product, which is a risk with the hyper-reactive bromide. -
Cost: The chloride route reduces raw material costs by ~40% compared to the bromide equivalent.
Decision Matrix (Workflow)
Use this logic flow to select the correct intermediate for your specific application.
Figure 2: Decision matrix for selecting between chloromethyl and bromomethyl thiazoles based on substrate constraints and scale.
References
-
Kinetics of Halogenation: TSI Journals. "Quantitative Assessment of Relative Reactivity of Molecular Halogens in the Kinetics of Halogenations of 2-Methylthiazole." (2016). Link
-
Ritonavir Synthesis (Patent): Abbott Laboratories.[1] "Process for the synthesis of Ritonavir." WO2001021603A1.[1] Link
-
General Reactivity: Master Organic Chemistry. "The SN2 Reaction Mechanism and Leaving Group Ability." Link
-
Hantzsch Synthesis: BenchChem. "Synthesis of 4-(Chloromethyl)thiazole Hydrochloride." Link[1]
-
Safety Data: Capot Chemical. "MSDS of 4-(Chloromethyl)thiazole hydrochloride." Link
Sources
HPLC Method Development for Lipophilic Thiazole Analysis: A Comparative Technical Guide
Executive Summary
Thiazole derivatives are ubiquitous in modern drug discovery, serving as the core pharmacophore in antifungal agents (e.g., thiabendazole), kinase inhibitors (e.g., dasatinib), and metabolic modulators. However, their analysis presents a distinct "chromatographic paradox": they are lipophilic (requiring high organic strength for elution) yet possess a basic nitrogen (susceptible to secondary silanol interactions).
This guide moves beyond standard "cookbook" protocols to analyze the mechanistic behavior of thiazoles. We compare traditional C18 chemistries against Phenyl-Hexyl and Embedded Polar Group (EPG) technologies, demonstrating why modern stationary phases often outperform the "Gold Standard" C18 for this specific class of heterocycles.
Part 1: The Thiazole Challenge – Mechanism of Failure
To develop a robust method, one must first understand why standard methods fail. Thiazoles possess a lone pair of electrons on the nitrogen atom (
-
The Lipophilicity: The sulfur atom and aromatic ring drive high
values, necessitating reversed-phase (RP) conditions. -
The Silanol Drag: On standard silica columns, residual silanols (
) are weakly acidic. The basic nitrogen of the thiazole interacts with these silanols via hydrogen bonding or ion-exchange mechanisms. -
The Result: This secondary interaction is kinetically slow, resulting in peak tailing (Asymmetry factor
) and variable retention times.
Visualization: The Silanol Interaction Mechanism
The following diagram illustrates the dual-retention mechanism that causes peak tailing in thiazoles.
Figure 1: Mechanism of peak tailing. The green path represents the desired hydrophobic retention; the red dashed path represents the secondary silanol interaction responsible for asymmetry.
Part 2: Stationary Phase Comparison
For thiazole analysis, column selection is the single most critical variable. We compare three distinct column technologies.
Traditional C18 (e.g., Zorbax Eclipse Plus C18)
-
Mechanism: Purely hydrophobic interaction.
-
Pros: High retention for very lipophilic analogs; predictable elution order.
-
Cons: Even with "end-capping," residual silanols often cause tailing (
) for basic thiazoles unless the mobile phase pH is aggressively controlled.
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, Zorbax Phenyl-Hexyl)
-
Mechanism:
- interactions between the phenyl ring of the stationary phase and the aromatic thiazole ring, plus hydrophobic retention from the hexyl linker. -
Pros: Orthogonal selectivity. Often separates positional isomers of thiazoles that co-elute on C18. The
- overlap can improve peak shape by dominating the interaction profile over silanols. -
Cons: Retention can be lower than C18 in acetonitrile (ACN) due to suppression of
- interactions by the solvent.[1]
Embedded Polar Group / EPG (e.g., Waters Shield RP18, Supelco Ascentis RP-Amide)
-
Mechanism: A polar functional group (carbamate, amide) is embedded in the alkyl chain.
-
Pros: The embedded group forms a "water shield" near the silica surface, effectively masking silanols from the thiazole nitrogen. This typically yields the best peak symmetry (
). -
Cons: Different selectivity; polar impurities may elute differently than on standard C18.
Comparative Performance Data
Data synthesized from comparative validation studies of basic heterocycles.
| Parameter | Standard C18 | Phenyl-Hexyl | C18-EPG (Shield) |
| Retention ( | High | Medium | High |
| Tailing Factor ( | 1.4 – 1.8 (Poor) | 1.1 – 1.3 (Good) | 0.9 – 1.1 (Excellent) |
| Selectivity ( | Hydrophobicity driven | Aromaticity driven | Hydrophobicity + H-bond |
| Stability (pH 2) | Excellent | Good | Good |
| Best For | General screening | Isomer separation | Quantification / QC |
Part 3: Mobile Phase & pH Strategy
The pKa of the thiazole nitrogen is typically around 2.5 , though electron-donating groups (like amines) can raise this to 5.0–6.0 .
The "Low pH" Rule
To eliminate tailing, you must operate at a pH where silanols are protonated (neutral) and the thiazole is protonated (positive).
-
Target pH: 2.0 – 3.0.
-
Why: At pH 2.5, silica silanols (
) are fully protonated ( ), preventing cation exchange with the thiazole.
Buffer Selection[3][4]
-
Formic Acid (0.1%): pH
2.7. Volatile, MS-compatible. Good for general screening but low buffer capacity. -
TFA (0.05% - 0.1%): pH
2.0. Gold Standard for shape. TFA acts as an ion-pairing agent, masking the positive charge on the thiazole nitrogen.-
Warning: TFA suppresses ionization in LC-MS (signal loss).
-
-
Ammonium Formate (10-20mM, pH 3.0): Best compromise for LC-MS. Provides buffering capacity that pure formic acid lacks.
Organic Modifier: ACN vs. MeOH[1][5][6][7]
-
Acetonitrile (ACN): Preferred for C18. Sharper peaks, lower pressure.
-
Methanol (MeOH): Preferred for Phenyl-Hexyl columns. Methanol allows
- interactions to occur (ACN's -electrons can interfere with the stationary phase interaction).[1]
Part 4: Validated Method Development Workflow
This protocol is designed to be self-validating. If Step 1 fails, the data generated immediately informs Step 2.
Step 1: The "Scout" Gradient
-
Column: C18-EPG or Phenyl-Hexyl (Start here, skip standard C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).
Step 2: Assessment & Optimization
-
If Tailing > 1.2: Switch modifier to Methanol (if using Phenyl) or add 0.05% TFA (if UV detection only).
-
If Retention < 2 min: The compound is too polar (unlikely for lipophilic thiazoles) or eluting in the void. Start gradient at 0% B or use a C18-Aq compatible column.
-
If Resolution < 1.5: Change stationary phase chemistry (e.g., swap EPG for Phenyl-Hexyl).
Visualization: Decision Tree
Figure 2: Method development decision tree emphasizing peak shape remediation.
References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog. [Link] (Authoritative source on troubleshooting tailing mechanisms).
-
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns." Agilent Application Notes. [Link] (Detailed data on Phenyl vs. Phenyl-Hexyl selectivity for aromatics).
-
SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." SIELC Applications. [Link] (Demonstrates mixed-mode/shielded approaches for thiazoles).
-
Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC North America. [Link] (Fundamental grounding on silanol interactions and calculation of tailing factors).
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC." [Link] (Explanation of pi-pi interactions and solvent effects).
Sources
Crystal Structure & Functional Analysis of 2-(4-Alkylphenyl)thiazoles
Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Specialists
Executive Summary: The Thiazole Advantage
In the landscape of heterocyclic chemistry, 2-(4-alkylphenyl)thiazoles represent a critical scaffold bridging materials science (liquid crystals) and medicinal chemistry (kinase inhibitors). Unlike their oxazole isosteres, the incorporation of the sulfur atom introduces unique polarizability and lipophilicity profiles that drastically alter crystal packing and bioavailability.
This guide objectively compares the structural dynamics of these thiazoles against key alternatives, providing experimental protocols for synthesis and crystallographic characterization.
Synthesis & Structural Fundamentals
The Hantzsch Protocol (Gold Standard)
While various methods exist (e.g., Cook-Heilbron), the Hantzsch Thiazole Synthesis remains the most robust for generating 2-(4-alkylphenyl)thiazoles due to its regioselectivity.
Mechanism of Action:
The reaction proceeds via the condensation of a thioamide with an
Comparative Synthesis Efficiency:
| Method | Reaction Time | Yield (%) | Atom Economy | Scalability |
|---|---|---|---|---|
| Classical Hantzsch (Reflux) | 2–4 Hours | 75–85% | High | Excellent |
| Microwave Assisted | 10–20 Mins | 88–92% | High | Moderate |
| Ultrasonic Irradiation | 30–45 Mins | 85–90% | Very High | Low (Lab scale) |
Synthesis Workflow Visualization
The following diagram outlines the critical decision pathways and reaction steps for synthesizing high-purity crystals.
Figure 1: Step-wise Hantzsch synthesis pathway highlighting the critical dehydration step necessary for aromatization.
Comparative Crystallography: Thiazole vs. Isosteres
The crystal packing of 2-(4-alkylphenyl)thiazoles is governed by a delicate balance between
Structural Metrics Comparison
The table below compares the 2-(4-methylphenyl)thiazole against its oxazole isostere. The sulfur atom's larger van der Waals radius (1.80 Å vs. 1.52 Å for Oxygen) forces a different lattice arrangement.
| Feature | 2-(4-Methylphenyl)thiazole | 2-(4-Methylphenyl)oxazole | Structural Implication |
| Space Group | Thiazoles favor centrosymmetric dimers. | ||
| Unit Cell Vol ( | ~1900 ų (Z=4) | ~1750 ų (Z=4) | Sulfur increases cell volume by ~8-10%. |
| 3.6 – 3.8 Å | 3.4 – 3.6 Å | Thiazoles show looser stacking due to S-bulk. | |
| Melting Point | 176–178 °C | 145–148 °C | Thiazole is more thermally stable. |
| Key Interaction | C-H...N and S... | C-H...N and C-H...O | S... |
The "Alkyl Effect" on Packing
The length of the alkyl chain at the para-position dictates the supramolecular assembly:
-
Short Chains (Methyl/Ethyl): The structure is dominated by "Herringbone" packing (edge-to-face).
-
Long Chains (Hexyl+): The structure shifts to lamellar packing (layer-by-layer) to accommodate hydrophobic interdigitation. This is the "tipping point" for liquid crystalline behavior.
Packing Motif Logic
Figure 2: Decision tree illustrating how alkyl chain length switches the dominant crystal packing motif.
Experimental Protocols
Protocol: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals (0.2 x 0.2 x 0.1 mm).
-
Solvent Selection: Prepare a binary solvent system.
-
Solvent A (Good): Dichloromethane (DCM) or Ethanol.
-
Solvent B (Poor): n-Hexane.[1]
-
-
Dissolution: Dissolve 20 mg of the purified thiazole derivative in 2 mL of Solvent A. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.
-
Layering (Diffusion Method):
-
Place the solution in a narrow glass vial.
-
Carefully layer 3 mL of n-Hexane on top. Do not mix.
-
-
Incubation: Seal with parafilm, poke one small hole with a needle to allow slow vapor escape. Store at 4°C in a vibration-free zone.
-
Harvest: Crystals typically appear within 48–72 hours.
Protocol: Structure Refinement (SC-XRD)
Standard: SHELXL (via OLEX2 or WinGX).
-
Space Group Determination: Look for systematic absences. For
(common for these derivatives), expect absences in (k=odd) and (l=odd). -
Disorder Handling: The alkyl chain often exhibits thermal disorder. Use the PART command to split positions and EADP constraints if thermal ellipsoids are elongated.
Functional Implications[3][4]
Medicinal Chemistry (Bioavailability)
The crystal density and packing efficiency directly correlate with aqueous solubility.
-
Thiazoles vs. Oxazoles: Thiazoles are generally less water-soluble due to the lipophilicity of Sulfur (
= 0.61) compared to Oxygen. -
Drug Design Tip: If the crystal structure reveals tight
-stacking (<3.5 Å), expect poor dissolution rates. Disrupting this stacking by introducing ortho-substituents (twisting the phenyl ring) can improve solubility.
Optoelectronics
The 2-phenylthiazole core is a fluorophore.
-
J-Aggregates: In the solid state, "Head-to-Tail" stacking (common in these crystals) often leads to J-aggregation, resulting in a bathochromic (red) shift in emission, desirable for organic LEDs.
References
-
Synthesis & Hantzsch Mechanism
-
Crystallographic Data & Comparison
-
Intermolecular Interactions
-
NIH PubMed Central. (2020).[5][6] "Intermolecular π–π Stacking Interactions Made Visible."
-
Cardiff University Repository. (2020).[5][6] "Crystal structure of 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole."
-
Sources
- 1. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Intermolecular π–π Stacking Interactions Made Visible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Real-Time Spectroscopic Identification of Thiazole Ring Formation: A Comparative Guide to Benchtop NMR, High-Field NMR, and In-Situ FT-IR
Introduction
The thiazole ring is a privileged heterocycle in medicinal chemistry, serving as the core structural motif in numerous blockbuster therapeutics, including ritonavir, bleomycin, and epothilone. The classical Hantzsch thiazole synthesis—the condensation of α-haloketones with thioureas or thioamides—remains the most robust method for its construction [1]. However, optimizing this multi-step cascade requires precise real-time monitoring to capture transient intermediates and prevent side-product formation.
Traditional offline analysis often fails to provide the immediate feedback necessary for modern continuous flow chemistry [2]. This guide objectively compares the performance of three leading Process Analytical Technologies (PAT) for the spectroscopic identification of thiazole formation: Benchtop NMR (e.g., 80 MHz) , High-Field NMR (≥400 MHz) , and In-Situ FT-IR (e.g., ReactIR) .
Mechanistic Causality and Spectroscopic Markers
Understanding the reaction mechanism is essential for selecting the appropriate spectroscopic tool. The Hantzsch synthesis proceeds via the nucleophilic attack of the thiourea sulfur on the α-haloketone, forming a thioether intermediate, followed by intramolecular cyclization and dehydration [3].
-
NMR Markers: The disappearance of the α-haloketone protons and the emergence of the highly deshielded thiazole aromatic proton (typically between δ 7.27–8.77 ppm) are primary indicators of successful ring formation [3].
-
IR Markers: The formation of the C=N bond (1580–1616 cm⁻¹) and the C-S bond (around 1134 cm⁻¹) provide distinct vibrational signatures that can be tracked in real-time.
Fig 1: Mechanistic pathway of the Hantzsch thiazole synthesis.
Comparative Analysis of Analytical Technologies
When implementing a continuous flow or intensified batch process, researchers must balance spectral resolution, limit of detection (LOD), and physical footprint.
Benchtop NMR (e.g., 80 MHz Systems)
-
Causality for Choice: Benchtop NMRs utilize permanent NdFeB magnets, eliminating the need for cryogens. They can be integrated directly into fume hoods using flow cells [1]. While they suffer from lower dispersion (J-coupling overlap) compared to high-field instruments, advanced spectral hard modeling allows for the deconvolution of overlapping solvent and product peaks.
-
Performance: Ideal for real-time kinetic monitoring and quantifying major species at >1 mM concentrations [4].
High-Field NMR (e.g., 400+ MHz Systems)
-
Causality for Choice: Superconducting magnets provide superior chemical shift dispersion and signal-to-noise ratios. This is critical when analyzing complex reaction mixtures where intermediate signals are obscured by starting materials.
-
Performance: Unmatched for structural elucidation and detecting low-concentration impurities, but restricted to offline or complex pump-to-magnet flow setups due to its massive footprint and cryogen requirements.
In-Situ FT-IR (e.g., ReactIR)
-
Causality for Choice: Attenuated Total Reflectance (ATR) FT-IR probes can be inserted directly into reactors or flow streams. IR is highly sensitive to changes in dipole moments, making it exceptional for tracking carbonyl depletion and C=N bond formation without the delay of sample transport [2].
-
Performance: Provides instantaneous data acquisition (seconds) and is impervious to bubbles or multiphase mixtures that would disrupt an NMR shim.
Quantitative Performance Comparison
| Metric | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) | In-Situ FT-IR (ReactIR) |
| Primary Output | ¹H, ¹³C, ¹⁹F chemical shifts | High-res ¹H, ¹³C, 2D connectivity | Vibrational frequencies (cm⁻¹) |
| Resolution | Moderate (Peak overlap common) | High (Baseline separation) | Moderate (Broad bands) |
| Limit of Detection | ~1 - 5 mM | < 1 µM | ~10 - 50 mM |
| Acquisition Time | 1 - 3 minutes | < 1 minute | < 10 seconds |
| Real-Time Flow Integration | Excellent (Direct flow cell) | Poor (Requires long transfer lines) | Excellent (Inline ATR probe) |
| Footprint & Cost | Compact / Low-Moderate | Large (Cryogens) / Very High | Compact / Moderate |
Self-Validating Experimental Protocol: Continuous Flow Monitoring
To objectively evaluate these technologies, the following protocol describes a self-validating continuous flow synthesis of a Hantzsch thiazole, monitored simultaneously by inline FT-IR and Benchtop NMR, with High-Field NMR serving as the offline reference standard.
Materials:
-
Reagent A: α-bromoacetophenone (0.5 M in Ethanol)
-
Reagent B: Thiourea (0.55 M in Ethanol)
-
Equipment: Syringe pumps, T-mixer, PFA tubular reactor (10 mL volume), ReactIR flow cell, 80 MHz Benchtop NMR with flow cell.
Step-by-Step Methodology:
-
System Initialization and Background Calibration:
-
Flush the reactor system with pure ethanol at a total flow rate of 1.0 mL/min.
-
Acquire background spectra for both the ReactIR and the Benchtop NMR flow cell.
-
Causality: Establishing a pristine solvent baseline is critical for spectral subtraction, especially in low-field NMR where the ethanol peaks (δ 1.2, 3.7 ppm) are massive and can obscure product signals [1].
-
-
Steady-State Reaction Initiation:
-
Pump Reagent A and Reagent B at 0.5 mL/min each into the T-mixer (total flow 1.0 mL/min, residence time 10 min at 80 °C).
-
-
In-Situ FT-IR Monitoring (Primary Kinetic Tracker):
-
Set the ReactIR to acquire a spectrum every 15 seconds.
-
Validation Check: Monitor the depletion of the carbonyl stretch (C=O) at ~1690 cm⁻¹ and the concurrent rise of the thiazole C=N stretch at 1597 cm⁻¹. The plateau of these absorbance trends indicates steady-state conversion [3].
-
-
Benchtop NMR Flow Analysis (Quantitative Tracker):
-
Route the reactor effluent through the NMR flow cell. Acquire 16 scans per spectrum (approx. 2 min acquisition time).
-
Validation Check: Track the disappearance of the α-bromoacetophenone CH₂ singlet (δ ~4.4 ppm) and the appearance of the thiazole aromatic CH (δ ~7.3 ppm). Use spectral hard modeling to quantify molar ratios despite solvent overlap[1].
-
-
Offline High-Field NMR Verification:
-
Collect a 1 mL aliquot of the steady-state effluent, quench, and evaporate. Dissolve in DMSO-d6.
-
Acquire a 400 MHz ¹H NMR spectrum.
-
Causality: This step self-validates the benchtop NMR integration by confirming the exact purity and identifying any low-level side products (e.g., unreacted intermediates) missed by the 80 MHz system.
-
Fig 2: Continuous flow experimental workflow for real-time spectroscopic monitoring.
Conclusion
For the spectroscopic identification of thiazole ring formation, no single technique is a panacea.
-
In-Situ FT-IR is the undisputed choice for instantaneous, high-frequency kinetic tracking of functional group transformations.
-
Benchtop NMR bridges the gap between structural specificity and process mobility, making it the optimal choice for real-time quantitative monitoring of major reaction components without the need for complex calibration models.
-
High-Field NMR remains mandatory for final product characterization, impurity profiling, and resolving complex multiplet structures that low-field instruments cannot deconvolute.
By coupling ReactIR with Benchtop NMR in a continuous flow setup, researchers can create a highly autonomous, self-validating loop that accelerates the optimization of complex heterocyclic syntheses.
References
-
Analytik News. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Retrieved from [Link]
-
University of Milano-Bicocca (UNIMIB). Privileged scaffolds turning green(er) - flow chemistry approaches vs traditional challenges. Retrieved from[Link]
-
Royal Society of Chemistry (RSC). (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
-
ResearchGate. (2023). Fragment Screening and Fast Micromolar Detection on a Benchtop NMR Spectrometer Boosted by Photoinduced Hyperpolarization. Retrieved from [Link]
Comparative Lipophilicity (LogP) Profiling of 2-Arylthiazole Derivatives: A Technical Guide
Executive Summary
The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antifungal, antioxidant, and anticancer agents (e.g., Dasatinib analogues). However, the therapeutic potential of these derivatives is strictly governed by their physicochemical properties, specifically lipophilicity (LogP) .[1]
Lipophilicity dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] A "delicate balance" is required: excessive lipophilicity (
This guide objectively compares the lipophilic performance of various 2-arylthiazole derivatives and evaluates the experimental methodologies—Shake-Flask vs. RP-HPLC —used to determine these values.
Methodological Comparison: Shake-Flask vs. RP-HPLC[3][4]
While the Shake-Flask method remains the historical "gold standard," modern high-throughput screening for thiazole derivatives favors Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Comparative Analysis
| Feature | Shake-Flask Method | RP-HPLC Method (IUPAC Recommended) |
| Principle | Partitioning between n-octanol and water until equilibrium. | Retention on hydrophobic stationary phase (C18/C8) vs. mobile phase. |
| Throughput | Low (labor-intensive). | High (automated injection). |
| Sample Req. | High quantity, high purity required. | Microgram quantities; insensitive to impurities. |
| LogP Range | Limited (-2 to 4).[3] | Broad (-2 to >6). |
| Thiazole Suitability | Low. Many 2-arylthiazoles have low aqueous solubility, making phase separation difficult. | High. Solubilizing mobile phases (MeOH/ACN) prevent precipitation. |
Decision Logic for Method Selection
The following decision matrix illustrates when to deploy which method for thiazole scaffolds.
Figure 1: Decision workflow for selecting lipophilicity determination methods. RP-HPLC is preferred for lipophilic 2-arylthiazoles.
Comparative Performance: 2-Arylthiazole Derivatives
The lipophilicity of the 2-arylthiazole core is highly sensitive to substitution on the phenyl ring (C2 position) and the thiazole head group. The data below synthesizes experimental findings, highlighting the dramatic shift caused by halogenation.
Experimental Data: Substituent Effects on LogP
Core Scaffold: Acetylene-containing 2-(2-hydrazinyl)thiazole derivatives.[4] Method: RP-HPLC (correlated to LogP).[1][2][3][5][6]
| Compound ID | Aryl Substituent (R) | LogP Value | Bioactivity Context (MIC vs M. tb) |
| TZ-01 | Phenyl (Unsubstituted) | 1.90 - 2.10 | Moderate baseline activity. |
| TZ-02 | 4-Fluoro-phenyl | 2.29 | Inactive. Fluorine is small/polar enough to maintain lower LogP but may alter binding. |
| TZ-03 | 4-Chloro-phenyl | 4.80 | Active. Massive lipophilicity jump (+2.5 units) facilitates membrane crossing. |
| TZ-04 | 2,4-Dichloro-phenyl | > 5.50 | High. Risks solubility issues; approaches "Lipinski Rule of 5" violation. |
| TZ-05 | 4-Methoxy-phenyl | 2.45 | Moderate. Oxygen acts as H-bond acceptor, tempering lipophilicity. |
Critical Insight: Note the non-linear jump between TZ-02 (4-F) and TZ-03 (4-Chloro) . While both are halogens, the size and lipophilicity contribution of the Chlorine atom drives the LogP from ~2.3 to ~4.8. This specific increase correlates with restored antimycobacterial activity, suggesting that for this scaffold, a LogP > 4 is necessary for cell wall penetration.
Structure-Activity Relationship (SAR) Analysis
Understanding why these values change is as important as the values themselves.
-
The Thiazole Core: The nitrogen atom (N3) is basic. At physiological pH (7.4), it may exist in equilibrium between neutral and protonated forms. Note: LogP refers to the neutral species, whereas LogD7.4 accounts for ionization.
-
Electronic Effects: Electron-Withdrawing Groups (EWGs) like Cl and Br on the aryl ring generally increase lipophilicity by reducing the polarity of the aromatic system and adding hydrophobic bulk.
-
Hydrazone Linkages: Derivatives containing a C2-hydrazone linkage (as seen in TZ-01 to TZ-05) exhibit higher lipophilicity than their non-hydrazone counterparts, often improving antifungal potency (e.g., against Candida albicans).
Figure 2: SAR map illustrating how structural modifications influence the lipophilic profile.
Detailed Protocol: RP-HPLC Determination
This protocol is self-validating through the use of calibration standards. It is superior to Shake-Flask for thiazoles due to the ability to handle low-solubility compounds.
Materials
-
Instrument: HPLC with UV Detector (254 nm).
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol (organic modifier) and Water (buffered to pH 7.4 if measuring LogD, or neutral for LogP estimation).
-
Standards: 5 compounds with known LogP values (e.g., Toluene, Naphthalene, Benzophenone).
Step-by-Step Methodology
-
Preparation of Standards: Dissolve standard compounds in Methanol (1 mg/mL).
-
Preparation of Analytes: Dissolve 2-arylthiazole derivatives in Methanol (0.5 mg/mL).
-
Determination of Dead Time (
): Inject an unretained compound (e.g., Uracil or Sodium Nitrate) to determine the column dead time. -
Data Acquisition:
-
Inject standards and analytes under isocratic conditions (e.g., 70% MeOH / 30% Water).
-
Record retention times (
).
-
-
Calculation of Capacity Factor (
): [1] -
LogP Correlation:
-
Plot
(y-axis) vs. Known LogP (x-axis) for the standards. -
Generate a linear regression equation:
. -
Calculate the LogP of the thiazole derivatives using this equation.
-
Validation Check: The correlation coefficient (
References
-
Comparison of HPLC and Shake Flask Methods
- Title: Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Experimental LogP of Thiazole Derivatives
- Title: Acetylene containing 2-(2-hydrazinyl)
- Source: Royal Society of Chemistry (RSC Advances) / PMC.
-
URL:[Link]
-
Antifungal Thiazole SAR
-
Technical Guide on Lipophilicity
- Title: Determining Lipophilicity of Novel Thiazole Deriv
-
Source: BenchChem.[1]
-
RP-HPLC Methodology
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlations between n-octanol/water partition coefficients and RP-HPLC capacity factors of 1,2-dithiole-3-thiones and 1,2-dithiol-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin | MDPI [mdpi.com]
- 8. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole proper disposal procedures
The following guide provides a rigorous, science-based protocol for the disposal of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole . This procedure is designed for Senior Scientists and Laboratory Managers who require an autonomous, self-validating workflow that prioritizes operator safety and environmental compliance.[1]
Chemical Profile & Hazard Logic
To dispose of this compound safely, one must first understand the why behind the protocols.[1] This molecule possesses a "Janus-faced" reactivity profile that dictates its handling:
-
The Warhead (Chloromethyl Group): This is a primary alkyl halide on a heteroaromatic ring.[1] It is a potent electrophile and a potential alkylating agent .[1] In biological systems, it can alkylate DNA or proteins, leading to cytotoxicity or sensitization. In the waste stream, it reacts with water (hydrolysis) to generate hydrochloric acid (HCl), creating a hidden corrosivity hazard.[1]
-
The Payload (Pentylphenyl Group): The lipophilic pentyl tail significantly increases the molecule's LogP (partition coefficient).[1] This facilitates membrane permeation, making the compound highly toxic to aquatic life with long-lasting effects.[1] It does not wash away; it bioaccumulates.[1]
Critical Hazard Summary:
-
Corrosive (Category 1B): Capable of causing irreversible skin/eye damage.[1]
-
Sensitizer: High risk of allergic dermatitis upon contact.[1]
-
Aquatic Toxin: Zero-tolerance for release into drains or sewer systems.[1][2]
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench.[1] You must segregate this waste based on its chemical compatibility, not just its physical state.[1]
| Waste Category | Criteria | Container Type | Labeling Code |
| Solid Waste (Pure) | Pure substance, contaminated weighing boats, solid spill debris.[1] | HDPE Wide-Mouth Jar | HAL-SOLID-TOX |
| Liquid Waste (Solution) | Dissolved in DCM, Chloroform, or Ethyl Acetate.[1] | Amber Glass Bottle ( PTFE-lined cap) | HAL-ORG-SOLV |
| Aqueous Waste | DO NOT GENERATE. | N/A | Strictly Prohibited |
Operational Insight: Never mix this compound with oxidizing acids (Nitric, Perchloric) or strong bases (NaOH).[1] The former can cleave the thiazole ring violently; the latter will induce rapid hydrolysis, generating heat and HCl gas in a closed container—a pressure vessel risk.[1]
Disposal Workflow (Step-by-Step)
Phase 1: Packaging & Containment
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid standard LDPE wash bottles as the chloromethyl moiety can permeate or embrittle lower-density plastics over time.[1]
-
Double Containment: Place the primary waste container inside a secondary spill-proof tray or overpack bucket during transport to the central accumulation area.[1]
-
Labeling: The label must explicitly state:
Phase 2: The Disposal Stream (RCRA Compliance)
Under US EPA (RCRA) regulations, this compound is treated as a Halogenated Organic Waste .[1]
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration with flue gas scrubbing.[1]
-
Waste Code Assignment: While not a specifically "P" or "U" listed waste (unless unused commercial product), it is characteristically hazardous.[1]
-
D002: Corrosivity (if pH < 2 upon hydrolysis).[1]
-
Halogenated Solvent Codes (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride).
-
Phase 3: Visual Decision Logic
The following diagram illustrates the critical decision nodes for disposing of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole.
Caption: Decision logic for segregating chloromethyl thiazole waste streams to ensure proper incineration routing.
Emergency Spill Response Protocol
In the event of a spill, speed and containment are paramount to prevent the "pentyl" tail from adhering to surfaces and the "chloromethyl" head from hydrolyzing into acid fumes.
-
Evacuate & Ventilate: Clear the immediate area.[1] The compound is a lachrymator (tear-inducing) and irritant.[1]
-
PPE Upgrade: Do not rely on standard latex gloves.[1]
-
Containment (Dry Spill):
-
Decontamination (Surface):
References
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link][1]
-
Note: Used as a structural analog for hazard classification (Corrosivity/Aquatic Toxicity).[1]
-
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Identification: Halogenated Solvents (F-List). Retrieved from [Link]
- Note: Confirms reactivity profile and storage incompatibility for chloromethyl thiazole class.
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole
Introduction: The "Trojan Horse" Hazard
Warning: Do not treat 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole as a generic organic intermediate.
As a Senior Application Scientist, I urge you to recognize the specific structural threat this molecule poses. It combines two distinct hazard motifs that act synergistically:
-
The Warhead (Chloromethyl Group): A highly reactive electrophile capable of alkylating DNA and proteins. This classifies the compound as a potential mutagen and a severe blistering agent (vesicant).
-
The Carrier (Pentylphenyl Group): The lipophilic C5-alkyl chain significantly increases the molecule's solubility in lipids.
The Risk: The pentyl group facilitates rapid transport across the stratum corneum (skin barrier) and through standard nitrile gloves, effectively delivering the corrosive chloromethyl "warhead" into deep tissue. This creates a risk of delayed, deep-tissue chemical burns and systemic toxicity that may not be immediately painful.
Hazard Profile & Risk Assessment
Data extrapolated from Structure-Activity Relationships (SAR) of chloromethyl thiazole analogs (e.g., CAS 4771-31-7).
| Hazard Class | GHS Classification (Likely) | Operational Implication |
| Acute Toxicity (Dermal) | Category 2/3 (Fatal/Toxic) | Skin contact is the primary vector for systemic poisoning. |
| Skin Corrosion | Category 1B | Causes severe burns.[1][2] Damage is irreversible if not washed immediately. |
| Reactivity | Moisture Sensitive | Hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding alcohol. |
| Sensitization | Skin Sensitizer 1 | Repeated exposure may cause anaphylactic reaction. |
PPE Protocol: The "Zero-Permeation" Standard
Standard laboratory PPE is insufficient. You must employ a Barrier Redundancy System .
A. Hand Protection (The Critical Failure Point)
Scientific Rationale: Standard 4-mil nitrile gloves are permeable to lipophilic alkylating agents. The pentyl chain will degrade the nitrile matrix, leading to silent breakthrough.
Protocol: Double-Gloving with Chemical Barrier Interliner.
-
Inner Layer: Low-Density Polyethylene (LDPE) or Laminate Film (e.g., Silver Shield®/4H®).
-
Why: These materials are chemically impervious to aromatics and alkyl chlorides.
-
-
Outer Layer: High-Grip Nitrile (minimum 5 mil).
-
Why: Provides mechanical strength and dexterity, protecting the fragile inner liner.
-
-
Change Frequency: Immediately upon any splash; every 60 minutes during active handling.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
-
Primary Control: All operations must occur within a certified Chemical Fume Hood.
-
Eye Protection: Chemical Splash Goggles (indirect vented).
-
Note: Safety glasses are forbidden . They do not seal against corrosive vapors (HCl) or splashes.
-
-
Face Protection: 8-inch Face Shield required during transfer of volumes >10 mL or when heating.
C. Body Protection[1][4][6][7]
-
Base: 100% Cotton Lab Coat (Fire resistant).
-
Overlay: Chemical-resistant apron (Tyvek® or PVC) required for liquid handling.
-
Why: Cotton absorbs liquids, holding the corrosive agent against the skin. An apron provides the necessary shedding surface.
-
Operational Workflow & Visualization
Diagram 1: PPE Decision Logic
This decision matrix ensures you scale your protection to the experimental volume.
Caption: PPE Selection Logic. Note that liquid handling triggers higher protection tiers due to the risk of rapid permeation.
Emergency Response & Disposal
A. Spill Response (Dry Method)
Crucial Science: Do NOT use water on a concentrated spill. The chloromethyl group will hydrolyze, releasing hot HCl gas, turning a liquid spill into an inhalation hazard.
-
Evacuate & Isolate: Close the fume hood sash. Mark the area.
-
Absorb: Use dry sand, vermiculite, or a non-combustible organic absorbent (e.g., "Chemizorb").
-
Neutralize (Post-Absorption): Once absorbed, the solid waste can be treated with a dilute solution of 5% aqueous ammonia or sodium bicarbonate in a waste container to quench the alkylating potential (exothermic—add slowly).
B. Waste Disposal[1][2][3]
-
Classification: Halogenated Organic Waste (High Hazard).
-
Segregation: Do not mix with strong oxidizers or aqueous basic waste streams until quenched.
-
Labeling: Must explicitly state "Alkylating Agent" and "Lachrymator."
Diagram 2: Spill Response Workflow
Caption: Dry-response protocol prevents secondary aerosolization of acidic vapors.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]
-
PubChem. (n.d.). Compound Summary: 4-(Chloromethyl)-2-phenylthiazole (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
